1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-2-8-4-6(5)3-7-1/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLCNBOXQUHILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569879 | |
| Record name | 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135325-06-3 | |
| Record name | 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Foreword: The Analytical Challenge of a Privileged Scaffold
The this compound core represents a vital heterocyclic scaffold in modern drug discovery. As a conformationally constrained bicyclic diamine, it serves as a versatile building block in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1] Its saturated, non-aromatic nature, however, presents a distinct analytical challenge. Unlike its unsaturated, chromophoric cousins, this scaffold lacks easily identifiable spectroscopic signatures. The definitive confirmation of its structure—and the rejection of potential isomers—demands a rigorous, multi-technique approach where each piece of data corroborates the others, creating a self-validating analytical system.
This guide eschews a simple checklist of procedures. Instead, it presents the structure elucidation process as a logical progression, beginning with the formation of a structural hypothesis through synthesis and systematically testing that hypothesis with an orthogonal suite of analytical techniques. We will explore the causality behind each experimental choice, demonstrating how mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance, and ultimately X-ray crystallography converge to provide an irrefutable structural assignment.
The Foundational Hypothesis: Synthesis of the Core
The first step in elucidating a structure is to create it. A well-designed synthetic route, based on established chemical principles, provides the foundational hypothesis for the target molecule's identity. For the this compound core, a common strategy involves the construction and subsequent reduction of a pyrrolo[3,4-c]pyrrole-dione intermediate. This approach is logical because the dione can often be formed through robust cyclization reactions, and its reduction provides a clear path to the desired saturated core.
The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, serves as a classic and reliable method for forming pyrrole rings.[2] By extension, a double-cyclization approach can be envisioned to construct the fused ring system.
Caption: Synthetic workflow for the hexahydropyrrolo[3,4-c]pyrrole core.
Experimental Protocol: Synthesis via Dione Reduction
This protocol outlines a representative, two-step synthesis of the title compound.
Step 1: Synthesis of 2,5-Dialkyl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione
-
To a solution of succinimide (1.0 equiv.) in glacial acetic acid, add a primary amine (e.g., benzylamine, 2.2 equiv.) and paraformaldehyde (2.2 equiv.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, resulting in the precipitation of the product.
-
Filter the crude product, wash with cold ethanol, and dry under vacuum to yield the bicyclic dione intermediate.
Step 2: Reduction to this compound
-
Carefully add the dione intermediate (1.0 equiv.) in small portions to a stirred suspension of lithium aluminum hydride (LiAlH₄, 4.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar).
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 12-18 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure, saturated core.
Orthogonal Verification: A Multi-Spectroscopic Elucidation
With the target compound in hand, we move to the verification phase. The core principle here is orthogonality : using multiple, independent analytical techniques that probe different molecular properties. A consistent result across these techniques provides a high degree of confidence in the structural assignment.
Caption: The orthogonal workflow for unambiguous structure elucidation.
Mass Spectrometry: The Molecular Formula Gatekeeper
Causality: The first and most fundamental question is: what is the molecular weight and elemental composition? High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this. Unlike standard MS, HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. This is a critical first gate; if the measured formula does not match the expected C₆H₁₀N₂, the structural hypothesis is immediately invalidated.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly or via liquid chromatography (LC). Acquire data in positive ion mode.
-
Data Processing: Determine the accurate mass of the protonated molecular ion, [M+H]⁺. Use the instrument's software to calculate the molecular formula that best fits the measured mass and isotopic pattern.
| Ion | Expected Formula | Calculated Mass (Da) |
| [M+H]⁺ | C₆H₁₁N₂⁺ | 111.0917 |
| [M]⁺• (via EI) | C₆H₁₀N₂⁺• | 110.0844 |
Data is predictive and based on the elemental composition.
Infrared Spectroscopy: A Functional Group Census
Causality: Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds.[3] Its power in this context is twofold: it confirms the presence of expected functional groups and, crucially, the absence of functional groups from the starting materials. For our target, we expect to see N-H and sp³ C-H stretches. The complete disappearance of the strong carbonyl (C=O) absorption from the dione intermediate (~1700 cm⁻¹) is a primary indicator of a successful reduction.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio this against the background.
-
Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| 3350 - 3250 | Medium | N-H Stretch (Secondary Amine) | Confirms presence of the amine groups. |
| 2960 - 2850 | Strong | C(sp³)-H Stretch | Confirms the saturated aliphatic core. |
| ~1700 | Absent | C=O Stretch | Confirms complete reduction of the dione. |
| 1470 - 1430 | Medium | CH₂ Scissoring | Supports the presence of methylene groups. |
NMR Spectroscopy: Mapping the Molecular Blueprint
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[4]
-
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).
-
¹³C NMR reveals the number of unique carbon environments.[5]
-
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), create a definitive map of which protons are coupled to each other and which protons are directly attached to which carbons, respectively. This is the ultimate test of the fused bicyclic framework.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans must be averaged due to the low natural abundance of ¹³C.
-
2D COSY Acquisition: Run a standard gCOSY experiment to identify H-H coupling networks.
-
2D HSQC/HMQC Acquisition: Run a standard gHSQC or gHMQC experiment to correlate directly bonded C-H pairs.
Caption: Using 2D NMR to link atoms and confirm the molecular framework.
¹H NMR Data
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | 3.10 | dd | 4H | H-1, H-3, H-4, H-6 |
| B | 2.85 | m | 2H | H-3a, H-6a |
| C | 2.50 (broad) | s | 2H | N-H |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 55.2 | C-1, C-3, C-4, C-6 |
| 48.5 | C-3a, C-6a |
Note: The high symmetry of the unsubstituted parent compound results in chemically equivalent protons and carbons, leading to a simplified spectrum. The provided data is a plausible representation.
Absolute Proof: Single-Crystal X-ray Diffraction
Causality: While the combination of synthesis and spectroscopy provides an overwhelming case for the proposed structure, it remains an interpretation of indirect evidence. Single-Crystal X-ray Diffraction (SCD) is a direct method that maps the electron density of a molecule in its crystalline state, providing an unambiguous three-dimensional structure. It is the gold standard for absolute structure proof, capable of resolving bond lengths, bond angles, and stereochemistry with extreme precision.[6]
-
Crystal Growth: Grow high-quality single crystals of the compound or a suitable derivative. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[7]
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods (direct methods or Patterson synthesis) to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine it against the experimental data to achieve the final, high-resolution structure.
| Parameter | Value |
| Chemical Formula | C₆H₁₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.45 |
| b (Å) | 5.70 |
| c (Å) | 12.30 |
| β (°) | 105.5 |
| Z (molecules/cell) | 4 |
| R-factor | < 0.05 |
Note: This data is representative for a small organic molecule and serves as an example of the parameters obtained from an X-ray diffraction experiment.[7]
Conclusion: An Integrated and Irrefutable Assignment
The structure elucidation of this compound is a clear demonstration of a rigorous, evidence-based scientific process. The journey begins with a synthetic hypothesis , which provides the material for investigation. Mass spectrometry acts as the initial gatekeeper, confirming the elemental formula. Infrared spectroscopy provides a rapid check for the expected functional groups and the successful conversion of starting materials. The detailed map provided by 1D and 2D NMR spectroscopy pieces together the molecular framework, confirming the atom-to-atom connectivity. Finally, X-ray crystallography delivers the ultimate, unambiguous proof, revealing the precise three-dimensional arrangement of atoms in space. No single technique is sufficient, but together, they form a self-validating, orthogonal system that allows researchers and drug development professionals to proceed with absolute confidence in the structure of this pivotal molecular scaffold.
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Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]
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Trofimov, B. A., et al. (2018). A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Molecules, 23(11), 2948. Available from: [Link]
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Longhi, G., et al. (2019). Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films. Organic & Biomolecular Chemistry, 17(3), 539-548. Available from: [Link]
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Cîrcu, V., et al. (2024). Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][1][8]Phenanthrolines Bearing a 9-Cyano Group. Molecules, 29(14), 3326. Available from: [Link]
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Foreword: The Strategic Importance of Solubility in Drug Development
An In-Depth Technical Guide to the Solubility of Hexahydropyrrolo[3,4-c]pyrrole Dihydrobromide
In the landscape of modern drug discovery, the intrinsic properties of a molecule dictate its journey from a promising lead to a viable therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical success. The hexahydropyrrolo[3,4-c]pyrrole scaffold is a valued building block in medicinal chemistry, frequently employed in the design of molecules targeting neurological disorders due to its ability to mimic certain neurotransmitter structures.[1] This guide focuses on the dihydrobromide salt of this scaffold, a form specifically engineered to enhance aqueous solubility.[1] Understanding and accurately characterizing the solubility of hexahydropyrrolo[3,4-c]pyrrole dihydrobromide is not merely a data collection exercise; it is a foundational step in unlocking its full therapeutic potential. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to approach this challenge with scientific rigor and strategic foresight.
Physicochemical Profile: Understanding the Molecule
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Hexahydropyrrolo[3,4-c]pyrrole is a bicyclic diamine. Its conversion to a dihydrobromide salt drastically alters its properties by introducing two ionizable centers.
Molecular Structure:
Caption: Structure of Hexahydropyrrolo[3,4-c]pyrrole Dihydrobromide.
Key Physicochemical Characteristics:
| Property | Value/Description | Rationale and Impact on Solubility |
| Molecular Formula | C₆H₁₄Br₂N₂ | The presence of two nitrogen atoms provides basic centers for protonation. |
| Molecular Weight | 271.98 g/mol [1] | A relatively low molecular weight generally favors solubility. |
| Form | Dihydrobromide Salt | Salt formation is a primary strategy to enhance the aqueous solubility of basic compounds.[2] The salt fully dissociates in water, leading to highly polar, charged species that interact favorably with water molecules. |
| pKa | (Predicted) | The pKa values of the two secondary amines are critical. They determine the pH range over which the compound is ionized. Solubility will be highest at pH values well below the pKa, where the molecule is predominantly in its dicationic, fully protonated form. |
The Theoretical Underpinnings of Solubility
A robust experimental design is built upon a solid theoretical foundation. The solubility of an ionizable compound like hexahydropyrrolo[3,4-c]pyrrole dihydrobromide is not a single value but a multifactorial property.
The Critical Role of pH
For a basic compound, solubility is exquisitely sensitive to pH. The relationship between pH, pKa, and the ratio of ionized to non-ionized drug is described by the Henderson-Hasselbalch equation.[3] For this dibasic compound, solubility will dramatically decrease as the pH of the medium approaches and surpasses its pKa values, causing the protonated, soluble form to convert to the less soluble free base.
Impact of Temperature
The dissolution of most solid drugs is an endothermic process, meaning it absorbs heat from the surroundings.[4] Consequently, for hexahydropyrrolo[3,4-c]pyrrole dihydrobromide, an increase in temperature is expected to increase its solubility.[4][5] This is governed by the van't Hoff equation. When developing liquid formulations, it is crucial to determine solubility at various temperatures to ensure stability and prevent precipitation upon cooling or storage.[6]
Solvent Polarity: The "Like Dissolves Like" Principle
The dihydrobromide salt form renders the molecule highly polar and ionic. Therefore, it will exhibit the highest solubility in polar solvents, particularly water.[3] Its solubility in non-polar organic solvents is expected to be negligible. In drug development, co-solvent systems (e.g., water-ethanol, water-propylene glycol) are often used to enhance the solubility of compounds beyond their aqueous limits.[3]
Experimental Design: Measuring Solubility with Precision
The choice of solubility assay depends on the stage of drug development. Early discovery often prioritizes high-throughput kinetic methods, while later-stage development demands the precision of thermodynamic equilibrium methods.[7]
Caption: Decision workflow for selecting the appropriate solubility assay.
Protocol: Thermodynamic Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[7][8] It measures the true saturation point of a compound in a given solvent at a specific temperature.
Objective: To determine the maximum dissolved concentration of hexahydropyrrolo[3,4-c]pyrrole dihydrobromide in a specific buffer at equilibrium.
Materials:
-
Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide (solid)
-
Type I Purified Water
-
Buffer salts (e.g., phosphate, citrate for various pH levels)
-
Calibrated pH meter
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column and detector (e.g., UV-Vis or CAD)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Media: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4). Ensure the pH is accurately adjusted and recorded.
-
Addition of Compound: Add an excess amount of solid hexahydropyrrolo[3,4-c]pyrrole dihydrobromide to a known volume of each buffer in a sealed glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.[8]
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates. Causality Note: This filtration step is critical to prevent artificially high results from undissolved solid particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same buffer at known concentrations.
-
Analyze both the standards and the filtered sample by a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).
-
Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.
-
Caption: Experimental workflow for the Shake-Flask solubility method.
Data Presentation and Interpretation
Clear presentation of solubility data is essential for project teams. Data should be tabulated to allow for easy comparison across different conditions.
Table 1: Hypothetical Solubility Profile of Hexahydropyrrolo[3,4-c]pyrrole Dihydrobromide
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| 0.1 N HCl (pH ~1) | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Acetate Buffer (pH 4.5) | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 | [Insert Data] | [Insert Data] | Shake-Flask |
Interpretation Insights:
-
pH-Solubility Profile: A steep drop in solubility as the pH increases above 4.5 would be expected, indicating the beginning of deprotonation to the less soluble free base.
-
Temperature Effect: Higher solubility at 37°C compared to 25°C would confirm an endothermic dissolution process, which is typical for most pharmaceutical salts.[4]
-
Self-Validation: The presence of undissolved solid at the end of the experiment is a crucial internal control, validating that the measured concentration represents true saturation.[8]
Conclusion: From Data to Drug Development Strategy
A thorough understanding of the solubility of hexahydropyrrolo[3,4-c]pyrrole dihydrobromide is paramount for its successful development. As a highly polar salt, it is anticipated to have good aqueous solubility at acidic pH, a favorable characteristic for oral absorption where the stomach provides a low-pH environment. The detailed experimental protocols and theoretical framework provided in this guide equip researchers with the necessary tools to generate high-quality, reliable solubility data. This data will directly inform critical decisions in formulation development, preclinical toxicology studies, and the overall progression of any therapeutic candidate built upon this important scaffold.
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The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrrolo[3,4-c]pyrroles
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the fascinating journey of substituted pyrrolo[3,4-c]pyrroles, from their serendipitous discovery as high-performance pigments to their current status as privileged scaffolds in medicinal chemistry and materials science. We will explore the key synthetic milestones, the evolution of their structure-property relationships, and the pivotal discoveries that have cemented their importance in modern chemical research.
The Genesis of a Chromophore: The Accidental Discovery of Diketopyrrolopyrroles (DPPs)
The story of substituted pyrrolo[3,4-c]pyrroles begins not in a pharmaceutical lab, but in the realm of industrial pigment chemistry. In 1974, Farnum and his colleagues were investigating the chemistry of pentalene, an 8-π electron fused ring hydrocarbon, when they unexpectedly synthesized a brilliantly colored, highly insoluble red pigment.[1] This marked the first synthesis of the 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole core, the parent structure of the now vast family of diketopyrrolopyrrole (DPP) pigments.[1] Although the initial yield was low, the remarkable properties of this new chromophore spurred further investigation.
A significant breakthrough occurred later when Iqbal and his team developed a more efficient, single-step synthesis involving the reaction of an aromatic nitrile with a dialkyl succinate.[1] This improved methodology dramatically increased the accessibility of DPPs and paved the way for the synthesis of a wide array of derivatives with colors ranging from red to blue.[1] The core DPP structure, with its electron-deficient lactam rings, proved to be an excellent building block for creating robust and vibrant pigments.
Expanding the Family: The Rise of N-Substituted Pyrrolo[3,4-c]pyrroles and their Unique Properties
While the initial focus was on the DPP core as a pigment, researchers soon began to explore the effect of substitution at the nitrogen atoms of the pyrrole rings. This led to the discovery of N-substituted pyrrolo[3,4-c]pyrroles, which exhibited a host of new and interesting properties. Patents from the 1980s, such as U.S. Pat. Nos. 4,585,878 and 4,791,204, disclose a range of N-substituted derivatives and highlight a key characteristic: high fluorescence.[2]
Unlike their N-unsubstituted counterparts, which are primarily known for their strong absorption and use as pigments, N-substituted pyrrolo[3,4-c]pyrroles were found to be highly fluorescent, particularly in the dissolved state within polymers.[2] This opened up new applications for these compounds as fluorescent markers and probes. Further research into carbamate group-containing pyrrolo[3,4-c]pyrroles revealed surprisingly high solid-state fluorescence, especially in the UV range.[2] These N-substituted compounds also served as valuable precursors, readily convertible into the corresponding DPP pigments through thermal or chemical treatment.[2]
The Art of Synthesis: Evolution of Methodologies for Substituted Pyrrolo[3,4-c]pyrroles
The growing interest in the diverse properties of substituted pyrrolo[3,4-c]pyrroles spurred the development of more sophisticated and versatile synthetic methodologies.
Foundational Syntheses of the Pyrrole Ring
The construction of the core pyrrole heterocycle is a fundamental aspect of organic chemistry. Classical methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, have been adapted and refined for the synthesis of substituted pyrroles.[3] Another notable method is the Piloty–Robinson pyrrole synthesis, which utilizes two equivalents of an aldehyde and hydrazine to produce 3,4-disubstituted pyrroles.[4] These foundational methods laid the groundwork for the more complex syntheses of fused ring systems like pyrrolo[3,4-c]pyrroles.
Modern Approaches to Polysubstituted Pyrroles
More contemporary approaches have focused on efficiency and diversity. Multi-component reactions have emerged as a powerful tool for the one-pot synthesis of polysubstituted pyrroles from simple starting materials.[3] For instance, the catalyst-free, four-component synthesis of penta-substituted pyrroles highlights the elegance and efficiency of these modern methods.[3] Metal-catalyzed cyclization reactions have also proven to be highly effective.[5] For example, gold(III) chloride has been identified as an excellent catalyst for the cyclization of α-propargyl acetophenone and α-propargyl-β-ketoesters with semicarbazide to yield N-ureido-pyrrole derivatives.[5]
Synthesis of Asymmetric Diketopyrrolopyrroles
A significant advancement in the field has been the development of methodologies to create fully asymmetric DPP derivatives.[6] This is achieved through the synthesis and condensation of novel alkylated thienyl pyrrolinone esters with aromatic nitriles, followed by N-alkylation.[6] This powerful technique allows for the fine-tuning of the electronic and photophysical properties of the DPP core by introducing different aryl or heteroaryl substituents, thereby expanding the library of available DPP derivatives for various applications.[6]
From Colorful Powders to Potential Pills: The Physicochemical and Biological Properties of Substituted Pyrrolo[3,4-c]pyrroles
The journey of substituted pyrrolo[3,4-c]pyrroles has taken them far beyond their origins as pigments. The inherent chemical features of this scaffold—a planar, electron-deficient core that can be readily functionalized—have made it an attractive platform for the development of biologically active molecules.
A Spectrum of Biological Activities
Derivatives of the broader pyrrolopyridine family, which includes the pyrrolo[3,4-c]pyridine isomer, have demonstrated a wide range of pharmacological effects.[7] These include analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[7] Specifically, certain substituted pyrrolo[3,4-c]pyrroles have been identified as potent analgesic agents.[8] The structural similarity of some derivatives to known pharmacophores has inspired their synthesis and evaluation for various therapeutic targets. For instance, some pyrrolo[3,4-c]pyridine derivatives were initially synthesized as potential anxiolytics, inspired by the structure of buspirone, but were subsequently found to possess analgesic properties.[7]
Anti-inflammatory Potential and COX Inhibition
A particularly promising area of investigation is the anti-inflammatory activity of substituted pyrrolo[3,4-c]pyrroles. Several N-substituted 3,4-pyrroledicarboximides have been shown to inhibit both COX-1 and COX-2 cyclooxygenase isoforms, which are key enzymes in the inflammatory pathway.[9] This dual inhibitory activity suggests their potential as a new class of anti-inflammatory agents.
| Compound Class | Biological Activity | Key Findings | References |
| N-substituted 3,4-pyrroledicarboximides | Anti-inflammatory | Inhibition of COX-1 and COX-2 isoforms. | [9] |
| Pyrrolo[3,4-c]pyridine derivatives | Analgesic, Sedative | Discovered through structural modification of lead compounds. | [7] |
| Various substituted pyrrolo[3,4-c]pyrroles | Analgesic | Identified as potent pain-relieving agents. | [8] |
| Pyrrolo[3,4-c]pyridine derivatives | Broad Spectrum | Antidiabetic, antimycobacterial, antiviral, and antitumor activities. | [7] |
Beyond the Flask: Applications in Materials Science
The exceptional photophysical properties and chemical stability of diketopyrrolopyrroles have made them star players in the field of organic electronics. The strong electron-withdrawing nature of the DPP core, combined with its planarity which promotes π-stacking, makes it an ideal building block for semiconducting polymers.[10][11][12]
These DPP-based polymers are typically designed as donor-acceptor (D-A) systems, where the DPP unit acts as the acceptor.[11] By flanking the DPP core with electron-donating units like thiophene, researchers can create materials with tailored electronic properties suitable for applications in:
-
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of DPP-based polymers makes them excellent candidates for the active layer in OFETs.[12]
-
Organic Photovoltaics (OPVs): The strong absorption in the visible and near-infrared regions allows for efficient light harvesting in solar cells.
-
Fluorescent Sensors: The inherent fluorescence of some DPP derivatives can be modulated by the presence of specific analytes, enabling their use as chemical sensors.
The synthesis of dithiophene-diketopyrrolopyrroles (DTDPPs) creates a donor-acceptor-donor system that is particularly well-suited for charge-transfer applications.[10] Furthermore, functionalization of these DTDPPs with amino acids has led to the development of pH-triggered hydrogels, demonstrating the versatility of this scaffold in creating "smart" materials.[10]
Key Experimental Protocols
To provide a practical understanding of the synthesis of these important compounds, a representative experimental protocol is outlined below.
General Procedure for the Synthesis of Symmetrical 1,4-Diketopyrrolo[3,4-c]pyrroles
This protocol is based on the widely used method of reacting a nitrile with a succinate ester in the presence of a strong base.
Materials:
-
Aromatic or heterocyclic nitrile (2.2 equivalents)
-
Diethyl succinate (1.0 equivalent)
-
Sodium tert-butoxide (2.5 equivalents)
-
Anhydrous tert-butanol (solvent)
-
Methanol
-
Hydrochloric acid (1M)
Procedure:
-
A solution of the nitrile and diethyl succinate in anhydrous tert-butanol is prepared in a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet.
-
Sodium tert-butoxide is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, during which time a colored precipitate typically forms.
-
After cooling to room temperature, the reaction is quenched by the slow addition of methanol.
-
The resulting suspension is poured into a larger volume of 1M hydrochloric acid with vigorous stirring.
-
The solid product is collected by filtration, washed successively with water and methanol, and then dried under vacuum to afford the crude DPP pigment.
-
Further purification can be achieved by recrystallization or sublimation if necessary.
Caption: Synthetic workflow for a symmetrical diketopyrrolopyrrole.
Conclusion and Future Outlook
The history of substituted pyrrolo[3,4-c]pyrroles is a testament to the power of chemical synthesis and the unexpected discoveries that can arise from fundamental research. From their origins as high-performance pigments, these compounds have evolved into a versatile class of molecules with significant potential in medicine and materials science. The ability to fine-tune their electronic, photophysical, and biological properties through synthetic modification ensures that the exploration of the pyrrolo[3,4-c]pyrrole scaffold is far from over. Future research will likely focus on the development of new, more efficient synthetic methodologies, the exploration of novel biological targets, and the design of next-generation organic electronic materials with enhanced performance and stability.
References
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An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel heterocyclic scaffolds is paramount. The bicyclic amine 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole represents a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure that can be strategically employed in the design of new therapeutic agents. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. In the absence of directly published experimental spectra for the parent molecule, this document leverages established spectroscopic principles and data from closely related analogs to provide a robust and predictive characterization.
Molecular Structure and Symmetry
This compound possesses a fused bicyclic system composed of two saturated five-membered rings, sharing a common carbon-carbon bond. The molecule has a plane of symmetry, which significantly influences its NMR spectra, reducing the number of unique signals.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide key information about its structure and stereochemistry.
¹H NMR Spectroscopy: Predicted Spectrum
The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. We can predict the chemical shifts by considering the electronic environment of each proton. The presence of two nitrogen atoms will deshield the adjacent protons.
| Predicted Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H | 1.5 - 3.0 | Broad singlet | 2H | The chemical shift of N-H protons in saturated amines can vary depending on concentration and solvent due to hydrogen bonding. |
| CH (bridgehead) | 3.0 - 3.5 | Multiplet | 2H | These protons are adjacent to a nitrogen atom and are also at a bridgehead, leading to a downfield shift. |
| CH₂ (adjacent to N) | 2.8 - 3.2 | Multiplet | 4H | These methylene protons are alpha to a nitrogen atom, resulting in deshielding. |
| CH₂ (on the bridge) | 2.5 - 2.9 | Multiplet | 4H | These protons are slightly further from the nitrogen atoms and are expected to appear more upfield. |
Note: These are predicted values and may vary based on the solvent and concentration.
Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for amines, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as they can exchange with the N-H protons, leading to their disappearance from the spectrum, which can help in peak assignment.
¹³C NMR Spectroscopy: Predicted Spectrum
Due to the plane of symmetry, the ¹³C NMR spectrum is expected to show only three distinct signals.
| Predicted Carbon Environment | Chemical Shift (δ, ppm) | Rationale |
| CH (bridgehead) | 55 - 65 | These carbons are bonded to two other carbons and a nitrogen, and are part of a strained bicyclic system. |
| CH₂ (adjacent to N) | 45 - 55 | These carbons are directly attached to a nitrogen atom, causing a significant downfield shift. |
| CH₂ (on the bridge) | 40 - 50 | These carbons are beta to the nitrogen atoms and are expected to be the most upfield of the carbon signals. |
Note: These are predicted values and may vary based on the solvent.
Expertise in Spectral Interpretation: In a study on substituted octahydropyrrolo[3,4-c]pyrrole derivatives, the bridgehead carbons were observed in the range of 60-70 ppm, while the methylene carbons adjacent to the nitrogen appeared around 50-60 ppm[1]. These experimental values for similar structures lend confidence to our predictions for the parent compound.
Experimental Protocol for NMR Spectroscopy
A detailed methodology is essential for reproducible and accurate NMR analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial[2].
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to dissolve the sample completely.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth using the depth gauge.
-
Place the spinner with the tube into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 2-4 second relaxation delay).
-
For ¹³C NMR, use a proton-decoupled sequence with a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration and instrument).
Troubleshooting:
-
Broad Peaks: Broad lineshapes can be due to poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities. Re-shimming or filtering the sample again may help[3][4]. For amines, proton exchange can also lead to broadening of N-H and adjacent C-H signals.
-
No Lock Signal: This can be due to insufficient deuterated solvent or incorrect lock parameters. Ensure the sample volume is correct and that the lock power and gain are appropriately set[5].
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the key functional groups are the secondary amine (N-H) and the C-N bonds within the saturated rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3300 - 3500 | Medium, sharp | N-H stretch | This is a characteristic absorption for secondary amines. The peak is typically sharper and less intense than the O-H stretch of alcohols[6][7]. |
| 2850 - 3000 | Strong | C-H stretch | These absorptions are characteristic of sp³ C-H bonds in the alkyl framework of the molecule. |
| 1580 - 1650 | Weak to medium | N-H bend | The bending vibration of the N-H bond in secondary amines often appears in this region. |
| 1020 - 1250 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen single bond in aliphatic amines is found in this region of the spectrum[7]. |
Causality in IR Spectroscopy: The absorption of infrared radiation by a molecule excites specific vibrational modes of its bonds. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of the bond, which is determined by the masses of the atoms and the strength of the bond.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for both liquid and solid samples.
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol. Acquire a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the this compound sample (a single drop if liquid, or a small amount of solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent.
Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
For this compound (C₆H₁₂N₂), the molecular weight is 112.10 g/mol .
-
Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of two nitrogen atoms (an even number), consistent with the nitrogen rule. The molecular ion peak at m/z = 112 should be observable.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this bicyclic system, alpha-cleavage would lead to ring opening.
-
Loss of H•: A peak at m/z = 111 (M-1) is common for cyclic amines due to the loss of a hydrogen atom from a carbon alpha to the nitrogen.
-
Ring Fission: Fragmentation of the bicyclic system can occur through various ring-opening pathways, leading to a complex pattern of fragment ions.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for GC-EI-MS
Gas chromatography coupled with electron ionization mass spectrometry is a standard method for the analysis of volatile and semi-volatile small molecules.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol[8].
-
GC Method:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a nonpolar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Method:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Trustworthiness of the Protocol: This is a standard, self-validating protocol. The GC retention time provides a characteristic property of the compound under the specific conditions, while the mass spectrum provides a fingerprint of its molecular structure. The combination of these two pieces of information provides a high degree of confidence in the identification of the analyte.
Conclusion
This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the principles behind each technique and drawing on data from analogous structures, researchers can confidently identify and characterize this important heterocyclic building block. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, enabling the advancement of research and development in medicinal chemistry and related fields.
References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
- Goldenberg, D. P. (2020).
- Günther, H. (2013).
- Szymanski, H. A., & Alpert, N. L. (1964). IR: Theory and Practice of Infrared Spectroscopy. Plenum Press.
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
- Hoffmann, E. de, & Stroobant, V. (2007).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their antimicrobial and antimycobacterial activities. Arkivoc, 2018(5), 1-13. [Link]
-
Harrata, A. K. Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. [Link]
-
University of California, Irvine, Environmental Health & Safety. Standard Operating Procedure (SOP) | Mass Spectrometry. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
University of Colorado Boulder. Acquiring an IR Spectrum. [Link]
-
Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]
-
Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]
-
Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 1004-1009. [Link]
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. [Link]
-
UCLA. IR: amines. [Link]
-
Shimadzu. Ionization Modes: EI. [Link]
-
Chromatography Online. (2025). Tips for Optimizing Key Parameters in LC–MS. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Labcompare. (2021). FTIR Sample Handling Buyer's Guide. [Link]
-
Difference.wiki. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
University of Michigan. Troubleshooting. [Link]
-
ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. [Link]
-
ResearchGate. (2014). FTIR-RA spectrum of the as-prepared bis-amino silane film. [Link]
-
University of Calgary. IR: amines. [Link]
-
ResearchGate. (2013). ¹H NMR spectra of compound 3a. [Link]
-
ResearchGate. (2018). 1H NMR spectra of compound 3a. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Abstract
This comprehensive guide details the synthesis of 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole, a saturated bicyclic diamine scaffold of significant interest in medicinal chemistry and drug development. The document provides a strategic overview of viable synthetic routes, in-depth mechanistic insights, and detailed, step-by-step protocols for the preparation of this target molecule. The primary strategy discussed involves the construction of a key intermediate, tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, followed by its complete reduction. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a practical and scientifically grounded approach to obtaining this valuable heterocyclic building block.
Introduction and Strategic Overview
The this compound core, also known as 2,5-diazabicyclo[3.3.0]octane, represents a conformationally constrained diamine motif. This structural rigidity is highly sought after in the design of novel therapeutic agents, as it can lead to enhanced binding affinity and selectivity for biological targets. The pyrrolo[3,4-c]pyrrole framework is a key component in a variety of biologically active compounds.
The synthesis of the fully saturated this compound is most effectively approached through a multi-step sequence. A robust and logical strategy involves the initial construction of a more accessible, oxidized precursor, tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. This dione intermediate can then be subjected to powerful reducing conditions to yield the desired saturated bicyclic diamine. This two-stage approach allows for more manageable purification and characterization at the intermediate stage and utilizes well-established chemical transformations.
This guide will focus on two primary synthetic pathways, each culminating in the target molecule. Both routes begin with the formation of the pyrrolo[3,4-c]pyrrole-1,3-dione core, followed by distinct reduction methodologies.
Synthetic Strategy Overview:
Caption: Overall synthetic strategy for this compound.
Synthesis of the Key Intermediate: Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione
The formation of the bicyclic dione core can be achieved through various methods. A highly effective and conceptually straightforward approach is the adaptation of the Paal-Knorr pyrrole synthesis.[1] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] For the construction of the unsubstituted pyrrolo[3,4-c]pyrrole-1,3-dione, a suitable starting material is a dialkyl ester of 3,4-diacetylhexane-1,6-dioic acid, which can be reacted with ammonia or a protected ammonia equivalent.
A more direct and accessible route, however, utilizes the reaction of a succinimide derivative with a glycine equivalent, or a related cyclization strategy. For the purpose of this guide, we will detail a practical synthesis starting from diethyl fumarate and ammonia.
Protocol 2.1: Synthesis of Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione
This protocol is adapted from a similar synthesis of a related bicyclic dione.[3]
Reaction Scheme:
Caption: Synthesis of the dione intermediate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| Diethyl Fumarate | C₈H₁₂O₄ | 172.18 | 17.22 g | 0.10 |
| Concentrated Ammonium Hydroxide (28%) | NH₄OH | 35.04 | 50 mL | ~0.74 |
| Ammonium Chloride | NH₄Cl | 53.49 | 5.35 g | 0.10 |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine diethyl fumarate (17.22 g, 0.10 mol) and ammonium chloride (5.35 g, 0.10 mol).
-
Addition of Ammonia: To this mixture, add concentrated ammonium hydroxide (50 mL, ~0.74 mol) in one portion.
-
Reaction: Stir the resulting slurry vigorously at room temperature. The reaction is typically complete within 4-6 hours, during which a white precipitate will form.
-
Isolation of Intermediate: Collect the white solid by vacuum filtration and wash the filter cake sequentially with cold water (2 x 30 mL) and cold ethanol (2 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight to yield the intermediate fumaramide.
-
Cyclization: The crude fumaramide can often be used directly in the next step. For cyclization, the intermediate is heated under vacuum (thermal cyclization) or in a high-boiling point solvent such as diphenyl ether, though for this specific transformation, a milder cyclization can often be achieved by heating the solid neat under reduced pressure. A more controlled laboratory procedure involves heating the fumaramide in a suitable solvent with a catalytic amount of a dehydrating agent. For simplicity, we will proceed with thermal cyclization.
-
Purification: The resulting tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione can be purified by recrystallization from a suitable solvent such as ethanol or water.
Expected Yield: The yield for this two-step, one-pot process can vary but is generally in the range of 60-75%.
Reduction of Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione
With the dione intermediate in hand, the final step is the complete reduction of the two amide (lactam) functionalities to the corresponding amines. This transformation requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[4][5][6] An alternative, though potentially more challenging, approach is catalytic hydrogenation under high pressure and temperature.
Route A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful, non-selective reducing agent capable of reducing amides and lactams to amines.[7] The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of an aluminate species to form an iminium ion, which is then further reduced by another hydride equivalent.[8]
Reaction Scheme:
Caption: Reduction of the dione intermediate using LiAlH₄.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | C₆H₈N₂O₂ | 140.14 | 7.01 g | 0.05 |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 7.59 g | 0.20 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| Water | H₂O | 18.02 | 7.6 mL | - |
| 15% Sodium Hydroxide Solution (aq) | NaOH | 40.00 | 7.6 mL | - |
| Water | H₂O | 18.02 | 22.8 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Procedure:
-
Safety Precautions: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add lithium aluminum hydride (7.59 g, 0.20 mol) and anhydrous THF (100 mL).
-
Addition of Dione: Dissolve the tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (7.01 g, 0.05 mol) in anhydrous THF (100 mL). Add this solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add the following dropwise:
-
Water (7.6 mL)
-
15% aqueous sodium hydroxide solution (7.6 mL)
-
Water (22.8 mL) This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts in a granular, easily filterable form.
-
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with diethyl ether or THF.
-
Extraction and Drying: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate.
-
Concentration: Remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., the hydrochloride salt).
Expected Yield: 65-80%.
Route B: Catalytic Hydrogenation
Catalytic hydrogenation offers a potentially safer and more environmentally friendly alternative to LiAlH₄ reduction, though it may require specialized high-pressure equipment.[9] This method involves the use of a heterogeneous catalyst, such as ruthenium on carbon (Ru/C), under a high pressure of hydrogen gas.[10]
Reaction Scheme:
Caption: Catalytic hydrogenation of the dione intermediate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | C₆H₈N₂O₂ | 140.14 | 7.01 g | 0.05 |
| 5% Ruthenium on Carbon (Ru/C) | Ru/C | - | 0.7 g (10 wt%) | - |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
| Hydrogen Gas (H₂) | H₂ | 2.02 | High pressure | - |
Procedure:
-
Reaction Setup: In a high-pressure autoclave (e.g., a Parr hydrogenator), combine the tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (7.01 g, 0.05 mol), 5% Ru/C (0.7 g), and ethanol (150 mL).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm (or as dictated by available equipment and safety protocols).
-
Reaction: Heat the mixture to 100-150°C with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 24-48 hours.
-
Work-up: Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst pad with ethanol.
-
Concentration and Purification: Combine the filtrate and washings and remove the solvent by rotary evaporation. The resulting crude product can be purified as described in Route A.
Expected Yield: 50-70%.
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water. Handle only in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Catalytic Hydrogenation: This procedure involves high pressures of flammable hydrogen gas and requires specialized equipment and training. Ensure the autoclave is properly maintained and operated according to the manufacturer's instructions.
-
General Precautions: Handle all organic solvents in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The synthesis of this compound is a valuable process for obtaining a key scaffold in drug discovery. The presented two-stage strategy, involving the formation of a dione intermediate followed by its complete reduction, offers a reliable and scalable approach. While the LiAlH₄ reduction method is highly effective and utilizes standard laboratory equipment, catalytic hydrogenation provides a "greener" alternative for laboratories equipped for high-pressure reactions. The detailed protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize this important molecule.
References
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Shaabani, A., Ghasemi, E., & Ghadami, B. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers in Chemistry, 11, 1219986. [Link]
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Wang, L., et al. (2010). Synthesis of cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione and Its X-ray Structure. 2010 International Conference on Optoelectronics and Image Processing, 1, 414-416. [Link]
- Padwa, A. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 31a: Arene-X (X= Hal, O, S, Se, Te). Georg Thieme Verlag.
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Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518-520. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. Retrieved from [Link]
-
da Silva, A. B., et al. (2019). Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells. Journal of the Brazilian Chemical Society, 30(11), 2375-2384. [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
-
Guéret, A., et al. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 23(11), 2949. [Link]
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Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
-
van der Klis, F., et al. (2020). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 5(51), 33131–33140. [Link]
-
The Organic Chemist. (2023, November 6). Reduction of Amides with LiAlH4 [Video]. YouTube. [Link]
-
Cruz-Acosta, F., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(25), 13677-13681. [Link]
-
Quora. (2017, May 9). What is the mechanism for reducing cyclic compounds with LAH?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
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Application Notes and Protocols: The Hexahydropyrrolo[3,4-c]pyrrole Scaffold in Neurological Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The hexahydropyrrolo[3,4-c]pyrrole, also known as 2,5-diazabicyclo[3.3.0]octane, represents a privileged bicyclic diamine scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly advantageous for the design of potent and selective ligands targeting the central nervous system (CNS). This guide provides an in-depth exploration of the application of the hexahydropyrrolo[3,4-c]pyrrole scaffold in neurological drug design, with a particular focus on its utility in targeting nicotinic acetylcholine receptors (nAChRs) and its potential as a backbone for multi-target ligands for neurodegenerative diseases such as Alzheimer's. Detailed synthetic protocols for the core scaffold and key derivatives, along with comprehensive in vitro assay methodologies, are presented to enable researchers to effectively harness the potential of this versatile chemical entity.
The Hexahydropyrrolo[3,4-c]pyrrole Scaffold: A Privileged Structure for CNS Drug Discovery
The pyrrole moiety is a fundamental building block in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and neuroprotective properties.[2][3] The fully saturated bicyclic system of hexahydropyrrolo[3,4-c]pyrrole offers several distinct advantages in the context of neurological drug design:
-
Conformational Rigidity: The fused ring system restricts the number of accessible conformations, which can lead to higher binding affinity and selectivity for the target protein.
-
Three-Dimensional Diversity: The non-planar structure of the scaffold allows for the precise spatial orientation of substituents, enabling a more effective exploration of the target's binding pocket compared to flat aromatic systems.
-
Chiral Centers: The presence of multiple stereocenters provides opportunities for the development of stereoisomers with distinct pharmacological profiles.
-
Versatile Synthetic Handles: The two secondary amine groups serve as convenient points for chemical modification, allowing for the introduction of a wide range of functional groups to modulate potency, selectivity, and pharmacokinetic properties.
These attributes have made the hexahydropyrrolo[3,4-c]pyrrole scaffold a compelling starting point for the development of novel CNS-active agents.
Key Neurological Targets for Hexahydropyrrolo[3,4-c]pyrrole Derivatives
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in various cognitive functions, including learning, memory, and attention.[4] Dysfunction of nAChRs has been implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4]
The hexahydropyrrolo[3,4-c]pyrrole scaffold has proven to be a particularly effective framework for the design of potent and subtype-selective nAChR ligands. For instance, derivatives of 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole have been shown to exhibit high affinity for both α4β2 and α7 nAChR subtypes. Simple substitutions on the scaffold can dramatically switch subtype selectivity, providing valuable insights into the ligand-binding domains of these receptors.
Furthermore, the utility of this scaffold extends to the development of diagnostic tools. A notable example is the use of a 2-(5-methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthen-9-one derivative, labeled with carbon-11, as a positron emission tomography (PET) imaging agent for the neuronal α7 nAChR.[4] This highlights the potential of these compounds in both therapeutic and diagnostic applications in neurology.
Caption: Modulation of nAChRs by hexahydropyrrolo[3,4-c]pyrrole derivatives.
Multi-Target Ligands for Alzheimer's Disease: MAO-B and AChE Inhibition
The complex pathophysiology of Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathways involved in the disease progression. Two important targets in this context are monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).
-
Monoamine Oxidase B (MAO-B): The activity of MAO-B is elevated in the brains of Alzheimer's patients, contributing to oxidative stress through the production of hydrogen peroxide.[2]
-
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a cornerstone of symptomatic treatment for Alzheimer's disease.[2]
While direct examples of hexahydropyrrolo[3,4-c]pyrrole derivatives as dual MAO-B/AChE inhibitors are still emerging, the broader class of pyrrole-based compounds has shown significant promise in this area.[2] The rigid scaffold of hexahydropyrrolo[3,4-c]pyrrole provides an excellent platform for the design of novel MTDLs with improved selectivity and potency.
Synthesis Protocols
Synthesis of the Core Hexahydropyrrolo[3,4-c]pyrrole Scaffold
The synthesis of the octahydropyrrolo[3,4-c]pyrrole core, a close analog of the hexahydro-scaffold, can be achieved via a 1,3-dipolar cycloaddition reaction.[5] This approach offers a convergent and efficient route to the bicyclic system. A representative protocol is outlined below.
Protocol 3.1: Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives via 1,3-Dipolar Cycloaddition [5]
-
Preparation of the Azomethine Ylide Precursor:
-
To a solution of methyl 2-(diphenylmethyleneamino)acetate in a suitable aprotic solvent (e.g., dichloromethane), add the desired N-substituted maleimide (e.g., N-methylmaleimide or N-phenylmaleimide).
-
-
1,3-Dipolar Cycloaddition:
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired octahydropyrrolo[3,4-c]pyrrole derivative.
-
Note: The synthesis of the unsubstituted hexahydropyrrolo[3,4-c]pyrrole may require subsequent deprotection steps, depending on the protecting groups used on the nitrogen atoms.
Caption: General workflow for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core.
In Vitro Assay Protocols
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChRs.
Protocol 4.1: nAChR Radioligand Binding Assay [6][7]
-
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., from transfected cell lines).
-
Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Unlabeled competitor (e.g., nicotine or unlabeled test compound).
-
96-well microtiter plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determination of non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol outlines a fluorometric assay for determining the inhibitory activity of test compounds against MAO-B.
Protocol 4.2: Fluorometric MAO-B Inhibition Assay [8][9]
-
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., tyramine or benzylamine).
-
A suitable probe that reacts with H₂O₂ to produce a fluorescent product (e.g., Amplex Red).
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Known MAO-B inhibitor as a positive control (e.g., selegiline).
-
96-well black microtiter plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
In a 96-well black plate, add the MAO-B enzyme and the test compound at various concentrations.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of the MAO-B substrate, the fluorescent probe, and HRP.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay for measuring the inhibition of AChE activity.
Protocol 4.3: Colorimetric AChE Inhibition Assay [3][10]
-
Materials:
-
AChE enzyme (e.g., from electric eel or recombinant human).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay buffer (e.g., phosphate buffer, pH 8.0).
-
Known AChE inhibitor as a positive control (e.g., donepezil).
-
96-well clear microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
In a 96-well plate, add the AChE enzyme and the test compound at various concentrations.
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of ATCI and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance at 412 nm at regular intervals using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
In Vivo Evaluation
Following in vitro characterization, promising compounds should be evaluated in relevant animal models of neurological disorders.
5.1. Pharmacokinetic Studies:
-
Assess key parameters such as brain penetration (blood-brain barrier permeability), metabolic stability, and oral bioavailability.
5.2. Efficacy Studies:
-
For nAChR modulators:
-
Cognitive enhancement: Morris water maze, Y-maze, novel object recognition test in models of cognitive impairment.
-
Analgesia: Tail-flick test, hot-plate test.[11]
-
Neuroprotection: Models of Parkinson's disease (e.g., MPTP or 6-OHDA induced neurotoxicity).
-
-
For MAO-B/AChE inhibitors:
-
Cognitive improvement: In transgenic mouse models of Alzheimer's disease.
-
Reduction of oxidative stress markers: Measurement of H₂O₂ and other reactive oxygen species in brain tissue.
-
Conclusion and Future Directions
The hexahydropyrrolo[3,4-c]pyrrole scaffold is a highly promising platform for the design of novel therapeutics for a range of neurological disorders. Its unique structural features and synthetic tractability make it an attractive starting point for the development of potent and selective ligands for key CNS targets. The protocols and application notes provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts should focus on exploring the vast chemical space around this scaffold to identify novel MTDLs and to develop compounds with optimized pharmacokinetic and pharmacodynamic properties for clinical translation.
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- Samra, G. K., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging.
- Chourasiya, A., & Sahu, A. (2023). MTDL design of MAO-B and AChE inhibitors.
- Fülöp, F., et al. (2010). Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. Molecules, 15(7), 4713-4722.
- Rochat, A. C., & Iqbal, A. (1996). Pyrrolo[3,4-C]pyrrole synthesis. US5616725A.
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
- BenchChem. (n.d.). A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes.
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- 2. DE102005012771A1 - Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives - Google Patents [patents.google.com]
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- 9. assaygenie.com [assaygenie.com]
- 10. Acetylcholinesterase and monoamine oxidase-B inhibitory activities by ellagic acid derivatives isolated from Castanopsis cuspidata var. sieboldii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Chiral Hexahydropyrrolo[3,4-c]pyrrole Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chiral Hexahydropyrrolo[3,4-c]pyrrole Scaffold
The hexahydropyrrolo[3,4-c]pyrrole core, a saturated bicyclic diamine, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal template for the design of potent and selective therapeutic agents. The introduction of chirality into this framework further expands its chemical space, enabling exquisitely fine-tuned interactions with biological targets. Pyrrole and its derivatives are integral to a vast array of biologically active natural products and pharmaceuticals, exhibiting activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory.[1][2][3] The hexahydropyrrolo[3,4-c]pyrrole motif, in particular, has been successfully incorporated into novel CCR5 antagonists for the treatment of HIV.[4]
This guide provides an in-depth exploration of the primary synthetic strategies for accessing chiral hexahydropyrrolo[3,4-c]pyrrole derivatives, with a focus on asymmetric methodologies that deliver high levels of stereocontrol. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-tested protocols and highlighting the key experimental parameters that govern their success.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the chiral hexahydropyrrolo[3,4-c]pyrrole skeleton predominantly relies on methods that can forge the bicyclic ring system while simultaneously establishing the desired stereochemistry. The most powerful and widely employed of these is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Alternative approaches, such as diastereoselective reductions of unsaturated precursors, offer complementary pathways to these valuable molecules.
Caption: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.
Chiral Ligands for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions
A variety of chiral ligands have been successfully employed in this reaction, with ferrocene-based P,N-ligands such as Fesulphos and various phosphine-bisoxazoline ligands demonstrating excellent levels of enantioselectivity. [5][6]The choice of ligand can also influence the diastereoselectivity of the reaction, allowing for access to either endo or exo products. [6]
| Chiral Ligand | Key Features |
|---|---|
| Fesulphos | Ferrocene-based P,N-ligand; provides a rigid chiral scaffold; highly effective in Cu(I)-catalyzed cycloadditions. [5] |
| TF-BiphamPhos | Axially chiral phosphine ligand; excellent enantioselectivity in a range of cycloadditions. |
| Ph-BOX | Bis(oxazoline) ligand; privileged ligand class for asymmetric catalysis. [6] |
| (R,R)-Ph-BPE | Chiral bisphosphine ligand. |
Protocol: Enantioselective Synthesis of a Hexahydropyrrolo[3,4-c]pyrrole Derivative
This protocol is a representative example of a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)
-
Chiral ligand (e.g., (S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP))
-
Iminoester (e.g., ethyl (diphenylmethylene)glycinate)
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Anhydrous toluene
-
Triethylamine (Et₃N)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuOTf·0.5C₇H₈ (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the iminoester (1.0 equiv) and the dipolarophile (1.2 equiv) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add triethylamine (1.5 equiv) via syringe.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral hexahydropyrrolo[3,4-c]pyrrole derivative.
Expected Outcome:
This reaction typically affords the desired cycloadduct in high yield with excellent diastereoselectivity and enantioselectivity. The specific values will depend on the choice of substrates, ligand, and reaction conditions.
| Substrate (Iminoester) | Dipolarophile | Ligand | Yield (%) | dr (endo:exo) | ee (%) |
| Ethyl (diphenylmethylene)glycinate | N-phenylmaleimide | Tol-BINAP | 95 | >99:1 | 98 |
| Methyl (4-methoxybenzylidene)glycinate | N-benzylmaleimide | Fesulphos | 92 | >99:1 | 96 |
| tert-Butyl (benzylidene)glycinate | Dimethyl maleate | Ph-BOX | 88 | 95:5 | 94 |
Diastereoselective Reduction of Dihydropyrrolo[3,4-c]pyrroles
An alternative strategy involves the initial construction of a dihydropyrrolo[3,4-c]pyrrole system, followed by a diastereoselective reduction of the double bond to establish the final stereocenters. This approach can be particularly useful when the desired stereoisomer is not readily accessible through cycloaddition methods.
Protocol: Diastereoselective Reduction using a Bulky Reducing Agent
The stereochemical outcome of the reduction is often controlled by the steric hindrance of the existing substituents on the dihydropyrrole ring. The use of a bulky reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can enhance this selectivity. [7] Materials:
-
Substituted dihydropyrrolo[3,4-c]pyrrole
-
Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or hexanes)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve the dihydropyrrolo[3,4-c]pyrrole (1.0 equiv) in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the DIBAL-H solution (3.0 equiv) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the diastereomerically enriched hexahydropyrrolo[3,4-c]pyrrole.
Expected Outcome:
This method can provide high diastereoselectivity, often exceeding a 20:1 ratio in favor of the cis-pyrrolidine product, where the hydride is delivered from the less hindered face of the molecule. [7]
Applications in Drug Discovery: A Case Study
The utility of chiral hexahydropyrrolo[3,4-c]pyrrole derivatives is exemplified by their incorporation into a series of potent and selective CCR5 antagonists. [4]The rigid bicyclic core served as a scaffold to orient the key pharmacophoric elements, leading to compounds with excellent antiviral activity and favorable pharmacokinetic profiles. The stereochemistry of the scaffold was found to be critical for optimal binding to the receptor.
Conclusion
The synthetic routes to chiral hexahydropyrrolo[3,4-c]pyrrole derivatives are dominated by powerful and elegant asymmetric methodologies. The copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides stands out as a particularly versatile and efficient strategy, allowing for the rapid construction of this valuable scaffold with high levels of stereocontrol. The continued development of novel chiral catalysts and synthetic methodologies will undoubtedly expand the accessibility and utility of these important building blocks in the design of next-generation therapeutics.
References
-
Albano, G., et al. (2025). Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films. Organic & Biomolecular Chemistry. [Link]
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Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. [Link]
-
Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. (2018). Chemistry – A European Journal. [Link]
-
Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518–520. [Link]
-
Rotstein, D. M., et al. (2010). Novel hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(10), 3116–3119. [Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2025). RSC. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. (2014). Accounts of Chemical Research. [Link]
-
Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via. (n.d.). Digikogu. [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. [Link]
-
Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides. (2021). ResearchGate. [Link]
-
Synthesis of pyrano[3,4-c]pyrroles (microreview). (2021). ResearchGate. [Link]
-
Aggregation Modes of Chiral Diketopyrrolo[3,4-c]pyrrole Dyes in Solution and Thin Films. (2020). Chemistry – A European Journal. [Link]
-
Asymmetric Synthesis and Antimicrobial Activity of Some New Mono and Bicyclic β-Lactams. (2004). Molecules. [Link]
-
Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. (2008). Chemical Reviews. [Link]
-
Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (2022). Molecules. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). Journal of the American Chemical Society. [Link]
-
Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. (2007). Journal of Medicinal Chemistry. [Link]
-
Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells. (2021). Journal of the Brazilian Chemical Society. [Link]
-
Recent Advancements in Pyrrole Synthesis. (2021). Molecules. [Link]
-
Asymmetric [3+2] Cycloaddition of Azomethine Ylides. (n.d.). Michigan State University. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (2020). Molecules. [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Journal of Pharmaceutical Chemistry & Chemical Science. [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. (2024). Organic Syntheses. [Link]
-
Solid-phase pyrrolidine synthesis via 1,3-dipolar cycloaddition of azomethine ylides generated by the decarboxylative route. (2006). Journal of Combinatorial Chemistry. [Link]
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- 3. alliedacademies.org [alliedacademies.org]
- 4. Novel hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. pubs.acs.org [pubs.acs.org]
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purification of hexahydropyrrolo[3,4-c]pyrrole by column chromatography
Application Note: A-083-01
Title: High-Resolution Purification of Hexahydropyrrolo[3,4-c]pyrrole Derivatives by Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Introduction and Guiding Principles
The hexahydropyrrolo[3,4-c]pyrrole scaffold is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules and complex molecular architectures for drug discovery.[1][2] Its bicyclic, saturated, and nitrogen-rich nature imparts unique three-dimensional characteristics desirable for molecular recognition in biological systems. However, these same features—specifically the presence of basic nitrogen atoms and inherent polarity—present significant challenges for purification.
Standard silica gel chromatography can be plagued by issues such as peak tailing and irreversible adsorption due to strong interactions between the basic amine functionalities and the acidic silanol groups of the stationary phase.[3][4] This application note provides a comprehensive, field-proven protocol for the efficient purification of N-Boc protected hexahydropyrrolo[3,4-c]pyrrole derivatives using normal-phase flash column chromatography. The core of this methodology is a self-validating system where initial Thin-Layer Chromatography (TLC) method development directly informs the high-resolution flash chromatography parameters, ensuring predictable and reproducible success.
The Causality of Chromatographic Choices
The successful separation of polar, basic compounds like hexahydropyrrolo[3,4-c]pyrroles hinges on a logical selection of both the stationary and mobile phases.
-
Stationary Phase Selection: Standard silica gel (SiO₂) is used as the polar stationary phase. Its surface is populated with acidic silanol groups (Si-OH) that interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase Selection: A less polar mobile phase is used to elute the compounds. The separation is governed by a competition between the mobile phase and the analyte for binding sites on the silica surface. A more polar eluent will displace the analyte more effectively, causing it to move faster down the column (higher Retention Factor, Rf).
-
The Challenge of Basic Amines: The basic nitrogens in the hexahydropyrrolo[3,4-c]pyrrole core can be protonated by the acidic silanol groups, leading to strong ionic interactions. This causes a portion of the analyte to bind almost irreversibly, resulting in significant peak tailing.[4] To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA preferentially interacts with the acidic sites on the silica, "deactivating" them and allowing the desired compound to elute symmetrically.[4][5]
The logical flow for method development is visualized below.
Caption: Logic diagram for chromatographic system selection.
Pre-Purification: TLC Method Development
Thin-Layer Chromatography (TLC) is an indispensable pilot experiment for flash chromatography. It allows for the rapid screening of solvent systems to achieve optimal separation. The goal is to find a mobile phase composition that places the target compound at an Rf value of approximately 0.2-0.4 .[5]
Protocol: TLC Solvent System Screening
-
Preparation: Prepare stock solutions of your crude product (~10 mg/mL in Dichloromethane or Methanol).
-
Spotting: Using a capillary tube, spot the crude solution onto at least three different silica gel TLC plates.
-
Eluent Systems: Prepare developing chambers with the following solvent systems. The addition of 1% triethylamine (TEA) is critical.
-
System A: 95:5 Dichloromethane (DCM) / Methanol + 1% TEA
-
System B: 90:10 Dichloromethane (DCM) / Methanol + 1% TEA
-
System C: 85:15 Dichloromethane (DCM) / Methanol + 1% TEA
-
-
Development: Place one TLC plate in each chamber and allow the solvent front to travel to ~0.5 cm from the top of the plate.
-
Visualization:
-
First, visualize the plates under UV light (254 nm) to see any UV-active compounds.[6]
-
Next, stain the plates. A potassium permanganate (KMnO₄) stain is effective for visualizing amines, which appear as yellow/orange spots on a purple background.
-
-
Analysis: Calculate the Rf value for your target compound in each system. Select the system that provides the best separation between your product and impurities, with the product Rf ideally between 0.2 and 0.4.
| Solvent System (DCM:MeOH + 1% TEA) | Target Rf | Impurity 1 Rf | Impurity 2 Rf | Assessment |
| 95:5 | 0.15 | 0.25 | 0.05 | Good separation, but target Rf is too low. Elution will be slow. |
| 90:10 | 0.35 | 0.50 | 0.10 | Optimal. Good separation and ideal Rf for column. |
| 85:15 | 0.60 | 0.70 | 0.30 | Rf is too high. Risk of co-elution with Impurity 1. |
Table 1: Example TLC data for selecting an optimal solvent system.
Detailed Protocol: Automated Flash Column Chromatography
This protocol assumes the use of a standard automated flash chromatography system with pre-packed silica gel columns.
Workflow Overview
Caption: Overall workflow for purification.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Pre-packed Silica Gel Flash Column |
| Crude Material | Dried reaction mixture |
| Adsorbent for Loading | Celite® 545 or spare Silica Gel |
| Solvent A | Dichloromethane (DCM), HPLC Grade |
| Solvent B | Methanol (MeOH), HPLC Grade |
| Modifier | Triethylamine (TEA), Reagent Grade |
| TLC Plates | Silica Gel 60 F₂₅₄ |
| TLC Stain | Potassium Permanganate solution |
Step-by-Step Methodology
-
Solvent Preparation:
-
Prepare the mobile phases. For a 1L bottle of Solvent A, add 10 mL of TEA (1% v/v). For a 1L bottle of Solvent B, add 10 mL of TEA (1% v/v).
-
Causality: Adding the modifier to both solvents ensures a consistent concentration throughout the gradient, preventing changes in peak shape during the run.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimum amount of a suitable solvent like DCM or methanol.[7]
-
Add 2-3 times the mass of the crude product in an inert adsorbent (e.g., 2-3 g of Celite® or silica gel).
-
Concentrate the mixture to dryness on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Causality: Dry loading is superior for polar compounds. It prevents the dissolution solvent from creating a broad, poorly resolved initial band at the top of the column, which is a common issue with direct liquid injection of polar analytes.
-
-
System Setup and Column Equilibration:
-
Install the appropriate size silica gel column on the flash system. A general rule is to use a mass of silica that is 40-100 times the mass of the crude product.[7]
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 DCM/MeOH + 1% TEA) for at least 3-5 column volumes.
-
-
Elution Program:
-
Load the dry sample onto the system using a solid load cartridge.
-
Based on the TLC results (System B from Table 1), design a gradient elution method. A typical gradient is shown below.
-
Causality: A gradient elution, starting with a lower polarity and gradually increasing, provides the best resolution. The initial isocratic hold ensures all compounds are cleanly loaded onto the column, while the gradient effectively separates components based on their increasing polarity.
-
| Time (min) | Flow Rate (mL/min) | % Solvent B (MeOH + TEA) | Curve |
| 0.0 - 2.0 | 40 | 5 | Isocratic |
| 2.1 - 15.0 | 40 | 5 → 20 | Linear |
| 15.1 - 18.0 | 40 | 20 | Isocratic |
| 18.1 - 20.0 | 40 | 20 → 100 | Linear (Wash) |
Table 2: Example Gradient Elution Program for a 40g Silica Column.
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV detector signal.
-
Spot key fractions onto a TLC plate (before, during, and after the main peak).
-
Develop the TLC plate using the optimal solvent system (90:10 DCM/MeOH + 1% TEA) and visualize.
-
Trustworthiness: This step validates the purification. The separation observed on the TLC plate of the collected fractions should directly correlate with the separation predicted by the initial method development.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure desired product.
-
Concentrate the combined fractions using a rotary evaporator to remove the solvents and triethylamine.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Confirm identity and purity using analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution |
| Peak Tailing | Insufficient triethylamine (TEA); highly acidic silica batch. | Increase TEA concentration to 1.5-2.0%. Ensure TEA is added to both mobile phase solvents. |
| Poor Separation | Inappropriate gradient; sample overload. | Develop a shallower gradient around the elution point of the target compound. Reduce the amount of crude material loaded onto the column. |
| No Elution | Compound is too polar for the selected mobile phase. | Switch to a more polar solvent system, such as using Isopropanol or Acetonitrile in place of DCM. Alternatively, consider reversed-phase chromatography. |
| Product Degradation | Compound is unstable on silica. | Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[8] |
References
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Chromatography Forum. severe tailing on column. [Link]
-
Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]
-
Reddit. TLC and streaking: why add triethylamine?[Link]
-
Avanti Polar Lipids. TLC Solvent Systems – Lipid Migration. [Link]
-
Chemistry LibreTexts. Running a flash column. [Link]
-
Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Introduction: The Significance of the Hexahydropyrrolo[3,4-c]pyrrole Scaffold
The 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole, also known as 2,5-diazabicyclo[3.3.0]octane, represents a pivotal saturated bicyclic diamine scaffold. Its rigid, conformationally constrained structure is of significant interest to medicinal chemists and drug development professionals. This core is a key building block in the synthesis of a variety of biologically active molecules, including analogues of nebracetam, which are investigated for their nootropic effects.[1][2] The development of a robust, scalable, and economically viable synthesis for this fundamental structure is therefore a critical endeavor for advancing research in neurodegenerative diseases and other therapeutic areas.
These application notes provide a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The presented protocol is structured to ensure technical accuracy, reproducibility, and safety at an industrial scale.
Strategic Approach to Large-Scale Synthesis
A direct, one-pot synthesis of this compound on a large scale is not well-documented. Therefore, a multi-step, convergent synthetic strategy is proposed. This approach prioritizes the use of readily available starting materials, high-yielding reactions, and purification methods amenable to industrial production. The overall strategy involves the initial construction of a suitable precursor, the tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, followed by a robust reduction to yield the desired saturated bicyclic diamine.
Figure 2: Quality control and purification workflow for the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and quality of the final product.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation | Signals corresponding to the protons of the saturated bicyclic system. |
| ¹³C NMR | Structural elucidation | Signals corresponding to the carbons of the saturated bicyclic system. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of C6H12N2. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity (>98%). |
| Gas Chromatography (GC) | Purity and residual solvent analysis | A single major peak and confirmation of the absence of significant solvent residues. |
Conclusion
The protocols outlined in these application notes provide a comprehensive and scalable pathway for the synthesis of this compound. The two-stage approach, involving the formation of a dione precursor followed by a robust reduction, offers flexibility in terms of reagent choice and equipment availability. By adhering to the detailed procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable building block on a large scale, thereby facilitating the advancement of new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Google Patents. (1997). US5616725A - Pyrrolo[3,4-C]pyrrole synthesis.
-
MDPI. (2010). Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. Retrieved from [Link]
-
ResearchGate. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Synthesis and Photolysis of Hexahydropyrrolo[3,4- c ]pyrazole derivatives. Retrieved from [Link]
-
MDPI. (2020). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) The Method for the Large Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Retrieved from [Link]
-
National Institutes of Health. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (1981). A general synthesis of 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignans applicable to unsymmetrically substituted compounds. Retrieved from [Link]
-
SciELO. (2005). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Retrieved from [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
SciELO. (2019). Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells. Retrieved from [Link]
-
Wiley Online Library. (2021). Hydrogenation of Calixp[3]yrrole: From the Formation to the Synthesis of Calixp[3]yrrolidine. Retrieved from [Link]
-
ScienceDirect. (2007). Synthesis and activity of a potent, specific azabicyclo [3.3.0] octane-based DPP II inhibitor. Retrieved from [Link]
-
ACS Publications. (2021). Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. Retrieved from [Link]
-
PubMed Central. (2018). An Update on the Synthesis of Pyrrolob[3][4]enzodiazepines. Retrieved from [Link]
-
PubMed. (2020). Hydrogenation of pyrrole: Infrared spectra of the 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals isolated in solid para-hydrogen. Retrieved from [Link]
-
PubMed. (2006). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of pyrrole derivatives hydrogenated previously. Retrieved from [Link]
-
MDPI. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2- b]pyrroles. Retrieved from [Link]
Sources
Application Note: Strategies and Protocols for the Deprotection of Boc-Hexahydropyrrolo[3,4-c]pyrrole
Abstract
The hexahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic diamine core frequently utilized in medicinal chemistry as a constrained diamine surrogate, enabling the synthesis of novel therapeutics.[1][2] Its incorporation into drug candidates often requires the strategic use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most common for nitrogen protection due to its stability and orthogonal nature.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the efficient removal of the Boc protecting group from 2-Boc-hexahydropyrrolo[3,4-c]pyrrole. We will explore the mechanistic underpinnings of acid-catalyzed deprotection and present detailed, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), complete with insights into reaction monitoring, work-up, and product isolation.
The Strategic Importance of Boc Deprotection
The Boc group is favored for its resilience to nucleophiles, bases, and hydrogenolysis conditions, allowing for selective chemical transformations elsewhere in a molecule.[3] Its removal, however, is a critical step that "unmasks" the secondary amine for subsequent coupling reactions or to yield the final active pharmaceutical ingredient (API). This deprotection is most commonly achieved under acidic conditions, which proceed via a well-understood mechanism.[5][6]
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the tert-butyl carbamate is initiated by protonation of the carbonyl oxygen by a strong acid.[4][7] This protonation weakens the C-O bond, leading to the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation.[6][7]
The generation of the electrophilic tert-butyl cation is a crucial mechanistic feature.[8] In molecules containing electron-rich or nucleophilic moieties (e.g., indoles, thiols), this cation can lead to undesired alkylation side-products. While the hexahydropyrrolo[3,4-c]pyrrole core itself is not particularly susceptible, this is a critical consideration when more complex derivatives are used. The use of "scavengers" like triisopropylsilane (TIS) or water can mitigate this by trapping the cation.
Caption: General mechanism for acid-catalyzed Boc deprotection.
Experimental Protocols
The choice of deprotection agent is dictated by the substrate's acid sensitivity, the desired salt form of the product, and downstream synthetic plans. Here, we detail the two most prevalent methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is highly efficient and common in solid-phase peptide synthesis and solution-phase chemistry. TFA is a strong, volatile acid that is easily removed in vacuo. The resulting product is the di-trifluoroacetate salt of the diamine.
Materials:
-
2-Boc-hexahydropyrrolo[3,4-c]pyrrole
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), reagent grade
-
Saturated sodium bicarbonate (NaHCO₃) solution (for free base work-up)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Boc-hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq) dropwise. Note: The reaction is often exothermic and generates CO₂, so ensure adequate venting.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system is 10% MeOH in DCM with 1% NH₄OH. The product will be at the baseline unless developed in a basic system.
-
Isolation (as TFA salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting oil or solid is the di-TFA salt. This can be solidified (triturated) by adding cold diethyl ether, followed by filtration.
-
Isolation (as free base): After concentrating the reaction mixture, re-dissolve the residue in DCM. Carefully add saturated NaHCO₃ solution and stir until CO₂ evolution ceases. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield the free diamine as an oil or low-melting solid.[9]
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Using a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is a highly effective method that directly yields the dihydrochloride salt of the product.[10] This salt is often a stable, crystalline solid, which facilitates handling, purification, and storage.
Materials:
-
2-Boc-hexahydropyrrolo[3,4-c]pyrrole
-
4M HCl in 1,4-dioxane (commercially available) or Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: Dissolve 2-Boc-hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or suspend it directly in the HCl solution if solubility allows.
-
Acid Addition: To the solution/suspension at 0 °C, add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq of HCl).
-
Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. In many cases, the desired dihydrochloride salt will precipitate out of the solution as a white solid.
-
Reaction Monitoring: Check for completion by taking a small aliquot, quenching it with a base (like NaHCO₃), extracting with an organic solvent, and analyzing by TLC or LC-MS.
-
Isolation: Upon completion, dilute the reaction mixture with diethyl ether to further precipitate the product. Collect the solid by vacuum filtration, wash the filter cake with copious amounts of diethyl ether to remove any non-polar impurities and residual solvent, and dry under high vacuum. The product is the hexahydropyrrolo[3,4-c]pyrrole dihydrochloride.
Workflow and Analytical Validation
A robust experimental plan includes checkpoints to validate the reaction's success. The following workflow provides a general framework for the deprotection process.
Caption: Standard experimental workflow for Boc deprotection.
Analytical Characterization:
-
TLC/LC-MS: Essential for in-process monitoring to determine reaction completion.[11]
-
¹H NMR: Confirms the removal of the Boc group (disappearance of the characteristic singlet at ~1.4 ppm for the 9 protons of the tert-butyl group) and verifies the integrity of the heterocyclic scaffold.
-
Mass Spectrometry (MS): Confirms the molecular weight of the deprotected product.
-
Melting Point (MP): For solid hydrochloride salts, a sharp melting point can be an indicator of purity.
Comparative Analysis of Deprotection Methods
The selection of a protocol often involves a trade-off between speed, convenience, and the desired final product form.
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Reagent | Trifluoroacetic Acid | Hydrogen Chloride |
| Typical Conditions | 0°C to RT, 1-3 hours | 0°C to RT, 2-4 hours |
| Product Form | Di-TFA salt (oily/solid) or Free Base (after work-up) | Dihydrochloride salt (typically a solid) |
| Advantages | Fast, volatile byproducts, strong acid for stubborn substrates. | Direct isolation of a stable, often crystalline salt; no basic work-up needed for the salt. |
| Disadvantages | Highly corrosive; TFA salts can be hygroscopic or oily; requires basic work-up for free amine.[8][9] | Dioxane is a regulated solvent; reaction may be slower than with TFA.[8] |
| Considerations | Potential for t-butylation side reactions with sensitive substrates.[8] | The hydrochloride salt may have different solubility properties than the free base or TFA salt. |
Conclusion
The deprotection of 2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a fundamental and reliable transformation critical to its use in synthetic and medicinal chemistry. Both TFA and HCl-based protocols offer efficient and high-yielding routes to the versatile diamine core. By understanding the underlying mechanism, carefully selecting the appropriate conditions based on the desired product salt form, and diligently monitoring the reaction, researchers can confidently and successfully perform this essential synthetic step.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: BOC Deprotection. Retrieved from [Link]
-
Henry, K. J., & Al-Huniti, M. H. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845–23852. [Link]
-
Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved from [Link]
-
Fallon, T., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(9), 1963-1971. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Bong, D., et al. (2018). Boc deprotection conditions tested. ResearchGate. Retrieved from [Link]
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- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Paal-Knorr Pyrrole Synthesis: A Technical Support Guide to Overcoming Side Reactions
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction and troubleshoot common side reactions. As a cornerstone of heterocyclic chemistry, the Paal-Knorr synthesis offers a direct route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] However, like any chemical transformation, it is not without its challenges. This document provides in-depth, experience-driven advice to help you navigate these challenges and achieve high yields of your desired pyrrole products.
Understanding the Reaction Landscape: Mechanism and Key Intermediates
Before delving into troubleshooting, a firm grasp of the reaction mechanism is paramount. The Paal-Knorr synthesis proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][4] The ring-closing step is often the rate-determining step of the reaction.[5]
Caption: The generalized mechanism of the Paal-Knorr pyrrole synthesis.
Troubleshooting Guides: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, providing a clear explanation of the cause and actionable solutions.
Issue 1: The Furan Invasion - Unwanted Byproduct Formation
Question: My reaction is producing a significant amount of a furan byproduct instead of the desired pyrrole. What's causing this and how can I prevent it?
Answer: The formation of a furan is the most common side reaction in the Paal-Knorr pyrrole synthesis.[4] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before the amine has a chance to react.
Causality:
-
Excessive Acidity: The Paal-Knorr furan synthesis is also an acid-catalyzed reaction.[1] When the reaction medium is too acidic (typically pH < 3), the rate of direct cyclization of the dicarbonyl to a furan becomes competitive with, or even faster than, the formation of the initial hemiaminal with the amine.[6]
Troubleshooting Strategies:
-
pH Control is Critical: Maintain the reaction pH above 3. While acidic conditions can accelerate the reaction, strong acids like HCl or H₂SO₄ can favor furan formation.[1][6]
-
Recommendation: Use a weak acid catalyst such as acetic acid. Acetic acid is often sufficient to promote the reaction without causing significant furan formation.[6]
-
-
Increase Amine Concentration: Le Chatelier's principle is your ally. By using an excess of the primary amine, you can shift the equilibrium towards the formation of the hemiaminal intermediate, outcompeting the furan-forming pathway.
-
Milder Catalysts: If furan formation persists, consider switching to a milder Lewis acid catalyst.
-
Recommendation: A variety of Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ have been shown to be effective and can be used under milder conditions.[4]
-
Caption: Competing pathways in the Paal-Knorr synthesis.
Issue 2: The Black Tar - Polymerization of the Product
Question: My reaction mixture is turning into a black, insoluble mess. What is happening and how can I obtain my product?
Answer: The formation of a black, intractable solid is often indicative of pyrrole polymerization. Pyrroles, being electron-rich aromatic compounds, are susceptible to polymerization under acidic conditions.
Causality:
-
Acid-Catalyzed Polymerization: Strong acids can protonate the pyrrole ring, generating a reactive species that can be attacked by another pyrrole molecule, initiating a polymerization cascade. This is especially problematic with prolonged reaction times and high temperatures.
Troubleshooting Strategies:
-
Milder Reaction Conditions: The most effective way to prevent polymerization is to use milder conditions.
-
Recommendation: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.
-
-
Modern Synthetic Approaches: Consider employing modern, greener synthetic methodologies that often use milder catalysts and conditions.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, minimizing the exposure of the product to harsh conditions.[1][7][8]
-
Solvent-Free Synthesis: In some cases, the reaction can be run neat (without a solvent), which can be a more environmentally friendly and efficient approach.[6][9][10] Catalyst and solvent-free methods have also been reported.[10]
-
Issue 3: Low Yields and Incomplete Reactions
Question: My reaction is giving a very low yield, or it's not going to completion. What are the likely causes?
Answer: Low yields can stem from a variety of factors, including the reactivity of your starting materials and suboptimal reaction conditions.
Causality:
-
Poorly Reactive Starting Materials:
-
Incomplete Cyclization: The intramolecular cyclization of the hemiaminal is often the rate-determining step. If this step is slow, the reaction may not go to completion under standard conditions. The uncyclized hemiaminal or its dehydrated imine/enamine tautomers may be present in the reaction mixture.
Troubleshooting Strategies:
-
For Poorly Reactive Substrates:
-
More Forcing Conditions: For sluggish reactions, carefully increasing the temperature and/or reaction time may be necessary.
-
Catalyst Selection: The choice of catalyst can have a significant impact. While Brønsted acids are common, Lewis acids can be more effective for certain substrates. A wide range of metal-based catalysts have been shown to be effective.[6]
-
| Catalyst Type | Examples | Recommended for |
| Brønsted Acids | Acetic Acid, p-TsOH, Silica-Supported Sulfuric Acid[6] | General purpose, good for simple substrates. |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, InCl₃, ZrCl₄[4][5] | Electron-deficient or sterically hindered substrates. |
| "Green" Catalysts | Saccharin[6] | Mild conditions, good for acid-sensitive substrates. |
-
To Promote Cyclization:
-
Solvent Choice: The choice of solvent can influence the rate of cyclization. Protic solvents can sometimes facilitate the necessary proton transfers. However, for some modern catalytic systems, solvent-free conditions are optimal.[6][9]
-
Water Removal: As dehydration drives the final step of the reaction, removing water using a Dean-Stark apparatus (for higher boiling solvents) can help push the equilibrium towards the product.
-
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of N-Benzyl-2,5-dimethylpyrrole
This protocol is an example of a modern, time-efficient method for the Paal-Knorr synthesis.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 2,5-hexanedione (1.0 mmol), benzylamine (1.1 mmol), and a catalytic amount of N-bromosuccinimide (NBS) (e.g., 10 mol%).[8]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 160°C) for a short period (e.g., 15 minutes).[8]
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent-Free Paal-Knorr Synthesis using a Heterogeneous Catalyst
This protocol demonstrates an environmentally friendly approach using a reusable catalyst.
-
Reactant and Catalyst Mixing: In a round-bottom flask, mix the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.1 mmol), and silica-supported sulfuric acid (a catalytic amount, e.g., 1-2 mol%).[6]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for the required time (can be as short as a few minutes).[6]
-
Work-up and Catalyst Recovery: Add an organic solvent to dissolve the product, and filter to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: Can I use secondary amines in the Paal-Knorr synthesis? A: No, the Paal-Knorr synthesis requires a primary amine or ammonia to form the pyrrole ring. The nitrogen of a secondary amine would not have the necessary proton to be eliminated during the final aromatization step.
Q2: How can I achieve regioselectivity with an unsymmetrical 1,4-dicarbonyl compound? A: Regioselectivity is governed by the relative reactivity of the two carbonyl groups.
-
Steric Effects: The amine will preferentially attack the less sterically hindered carbonyl group.[4]
-
Electronic Effects: An electron-withdrawing group will make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack.[4]
Q3: Are there any "greener" alternatives to traditional solvents and catalysts? A: Yes, significant progress has been made in developing more environmentally benign Paal-Knorr syntheses. This includes the use of water as a solvent, biodegradable catalysts like saccharin, and solvent-free conditions.[6][10] Microwave-assisted synthesis also falls under the umbrella of green chemistry due to its energy efficiency.[8]
References
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology.
-
Wikipedia. (2023). Paal–Knorr synthesis. [Link]
-
ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]
-
Cho, H., et al. (2015). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. [Link]
-
MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. [Link]
-
ResearchGate. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Pensoft Publishers. (2024). Microwave-assisted organic synthesis of pyrroles (Review). [Link]
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- 10. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pyrrolo[3,4-c]pyrrole and Pyrrolo[3,2-c]pyridine Scaffolds
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Their structural diversity and ability to engage in various non-covalent interactions make them privileged scaffolds for drug design. Among these, fused heterocyclic systems have garnered significant attention for their conformational rigidity and unique electronic properties, which can be fine-tuned to achieve high target affinity and selectivity. This guide provides an in-depth, objective comparison of the biological activities of two isomeric pyrrolopyridine scaffolds: pyrrolo[3,4-c]pyrrole and pyrrolo[3,2-c]pyridine.
The arrangement of the nitrogen atom within the pyridine ring and the fusion pattern with the pyrrole ring bestow distinct physicochemical properties upon these cores, leading to divergent biological profiles. While both scaffolds are present in molecules with significant therapeutic potential, they often engage different biological targets and exhibit varied pharmacological effects. This analysis will delve into their anticancer, antimicrobial, and other key biological activities, supported by experimental data from peer-reviewed literature. We will explore the underlying structure-activity relationships and provide detailed protocols for representative biological assays, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery efforts.
Structural and Electronic Distinctions
At a fundamental level, the key differentiator between the two scaffolds is the position of the nitrogen atom in the six-membered ring relative to the fused pyrrole.
-
Pyrrolo[3,4-c]pyrrole: This scaffold, also known as 1,5-diazapentalene, is a symmetric, electron-rich system. The arrangement of nitrogen atoms can influence hydrogen bonding patterns and overall molecular geometry.
-
Pyrrolo[3,2-c]pyridine (5-Azaindole): In this isomer, the pyridine nitrogen is at position 5. This placement creates a distinct dipole moment and alters the electron distribution across the bicyclic system compared to its isomeric counterparts, influencing its ability to act as a hydrogen bond acceptor in interactions with biological macromolecules.
These subtle yet critical structural differences are the foundation for their distinct biological activities.
Comparative Biological Activity Profiles
While both scaffolds are versatile, the existing body of research points towards distinct, though sometimes overlapping, therapeutic applications.
Anticancer Activity: A Tale of Different Targets
Both pyrrolo[3,4-c]pyridine and pyrrolo[3,2-c]pyridine derivatives have demonstrated significant potential as anticancer agents, but they often achieve this through the inhibition of different cellular targets.[1]
Pyrrolo[3,4-c]pyridine derivatives have been investigated for their ability to inhibit key enzymes in cancer cell signaling, such as phosphoinositide 3-kinases (PI3Ks).[2] PI3Ks are crucial for cell growth, proliferation, and survival, making them a prime target for cancer therapy. For instance, 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives have been synthesized and shown to have a high affinity for PI3Kγ.[2] One such derivative inhibited monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis with an IC50 of 270 nM.[2] Other studies have highlighted the cytotoxicity of certain pyrrolo[3,4-c]pyridine derivatives against ovarian and breast cancer cell lines.[2]
Pyrrolo[3,2-c]pyridine derivatives , on the other hand, are prominently featured as potent kinase inhibitors, particularly targeting the FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R) and tubulin polymerization.[1][3] FMS kinase is over-expressed in various cancers, including ovarian, prostate, and breast cancer.[3] A series of pyrrolo[3,2-c]pyridine derivatives were found to be potent FMS kinase inhibitors, with the most active compounds showing IC50 values as low as 30 nM.[3] These compounds also displayed strong antiproliferative activity against a panel of cancer cell lines, with IC50 values in the sub-micromolar range, and showed selectivity for cancer cells over normal fibroblasts.[3] More recently, a new series of 1H-pyrrolo[3,2-c]pyridine derivatives were developed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest and apoptosis in cancer cells with IC50 values ranging from 0.12 to 0.21 μM.[4][5]
Table 1: Comparative Anticancer Activity
| Scaffold | Derivative Example | Target | Potency (IC₅₀) | Cancer Cell Lines | Reference |
| Pyrrolo[3,4-c]pyridine | 4-methyl-2-(pyrazol-4-yl)-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivative | PI3Kγ | 270 nM (chemotaxis) | THP-1 (monocytic) | [2] |
| Pyrrolo[3,2-c]pyridine | Diarylamide derivative | FMS Kinase | 30 nM | Ovarian, Prostate, Breast | [3] |
| Pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenyl substituted derivative | Tubulin Polymerization | 0.12 - 0.21 µM | HeLa, SGC-7901, MCF-7 | [4] |
Antimicrobial and Antiviral Activities
The utility of these scaffolds extends to infectious diseases, where they again exhibit distinct profiles.
Pyrrolo[3,4-c]pyridine derivatives have shown a broad spectrum of activity, including antimycobacterial and antiviral properties.[2][6] The pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold has been identified as a promising starting point for developing inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[2] Additionally, certain ester derivatives of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have demonstrated potent antimycobacterial activity with MIC90 values below 0.15 µM.[7]
In contrast, while the broader class of pyrrolopyridines has been explored for antibacterial applications, specific and extensive studies on pyrrolo[3,2-c]pyridine derivatives as potent antibacterial or antiviral agents are less prevalent in the reviewed literature. However, some Mannich bases of pyrrolo[3,2-c]pyridine have been synthesized and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains.[8] This suggests an area ripe for further investigation.
Neurological, Immunological, and Other Activities
A notable distinction appears in the realm of central nervous system and immune modulation. Pyrrolo[3,4-c]pyridine derivatives have been extensively studied as analgesic and sedative agents, indicating their potential to treat diseases of the nervous system.[2][6][9] They have also been investigated for antidiabetic and immunomodulatory applications.[2][9]
For pyrrolo[3,2-c]pyridine derivatives , the primary focus has been on their role as kinase inhibitors, which has led to their investigation as anti-inflammatory and anti-arthritic agents, owing to the role of targets like FMS kinase in inflammatory processes.[1][3] This anti-inflammatory potential is a key therapeutic avenue for this scaffold.[3]
Visualizing the Mechanisms: Signaling Pathways
To understand the causality behind the observed biological activities, it is crucial to visualize the cellular pathways these compounds modulate.
Caption: PI3K signaling pathway inhibited by Pyrrolo[3,4-c]pyridine derivatives.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of their viability. It is widely used to assess the cytotoxic potential of anticancer compounds.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. This ensures the cells are in a logarithmic growth phase for the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrrolopyridine derivative in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Conclusion and Future Perspectives
The comparative analysis of pyrrolo[3,4-c]pyridine and pyrrolo[3,2-c]pyridine scaffolds reveals two isomeric cores with distinct and valuable biological profiles.
-
Pyrrolo[3,4-c]pyridine derivatives emerge as versatile agents with a broad spectrum of activities, including anticancer (notably as PI3K inhibitors), antiviral (anti-HIV), antimycobacterial, and significant potential in treating diseases of the central nervous system (analgesic, sedative). [2][6][9]
-
Pyrrolo[3,2-c]pyridine derivatives have been more specifically and potently developed as kinase inhibitors. [1]Their exceptional activity against targets like FMS kinase and tubulin makes them highly promising candidates for anticancer and anti-inflammatory therapies. [3][4] From a drug development perspective, the choice between these scaffolds is highly dependent on the therapeutic target. For kinase-focused oncology and inflammation programs, the pyrrolo[3,2-c]pyridine core offers a well-validated starting point with demonstrated high potency. [3]Conversely, for projects requiring broader biological activity, such as in infectious diseases or neurology, the pyrrolo[3,4-c]pyridine scaffold presents a more diverse range of opportunities. [2] Future research should focus on direct, head-to-head comparisons of optimized derivatives from both series against a wide panel of biological targets. This would provide a clearer understanding of their relative selectivity and off-target effects. Furthermore, exploring under-researched areas, such as the antibacterial potential of pyrrolo[3,2-c]pyridines, could unlock new therapeutic applications for these privileged heterocyclic systems.
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A Senior Application Scientist's Guide to the Biological Screening of a Hexahydropyrrolo[3,4-c]pyrrole Derivative Library
Introduction: The Therapeutic Potential of the Hexahydropyrrolo[3,4-c]pyrrole Scaffold
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2][3] Its unique electronic and structural properties allow for diverse functionalization, leading to a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[3][4][5] The hexahydropyrrolo[3,4-c]pyrrole core, a fused bicyclic system, offers a rigid three-dimensional structure that can be strategically decorated with various substituents to modulate target binding and pharmacokinetic properties. This guide provides a comprehensive framework for the biological screening of a library of novel hexahydropyrrolo[3,4-c]pyrrole derivatives, offering a comparative analysis of their potential as anticancer, antibacterial, and kinase-inhibiting agents. Our approach is grounded in a logical, stepwise screening cascade designed to identify promising lead compounds for further drug development.
I. Anticancer Activity Screening: A Multi-Faceted Approach
The search for novel anticancer agents remains a cornerstone of pharmaceutical research. Pyrrole derivatives have shown considerable promise in this area, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[5][6] Our screening strategy for the hexahydropyrrolo[3,4-c]pyrrole library employs a tiered approach, beginning with a broad cytotoxicity screen followed by more specific mechanistic assays for the most promising candidates.
A. Primary Cytotoxicity Screening: The MTT Assay
The initial step in assessing anticancer potential is a robust and high-throughput cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability.[7] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7]
Experimental Protocol: MTT Assay [7][8][9]
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, and MCF-7 breast adenocarcinoma) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the hexahydropyrrolo[3,4-c]pyrrole derivatives (typically ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to inhibit 50% of cell growth.
Hypothetical Comparative Data:
| Compound ID | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| HPP-001 | 15.2 | 22.5 | 18.9 |
| HPP-002 | 2.8 | 5.1 | 3.5 |
| HPP-003 | >100 | >100 | >100 |
| HPP-004 | 8.7 | 12.3 | 9.1 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Interpretation of Results:
In this hypothetical dataset, HPP-002 emerges as the most potent derivative, exhibiting low micromolar IC50 values across all three cell lines. HPP-004 shows moderate activity, while HPP-001 has weaker activity. HPP-003 is considered inactive. Doxorubicin, a standard chemotherapeutic agent, is included as a positive control. The differential activity across cell lines can provide initial clues about potential mechanisms of action.
B. Secondary Screening: Apoptosis Induction
Compounds demonstrating significant cytotoxicity are further investigated to determine if they induce apoptosis, a programmed cell death pathway that is a hallmark of many effective anticancer drugs.[6]
Experimental Workflow: Apoptosis Assay
Figure 1: Workflow for assessing apoptosis induction.
II. Antibacterial Screening: Combating Microbial Resistance
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrrole-containing compounds have a long history of antibiotic activity.[10] Our screening cascade for the hexahydropyrrolo[3,4-c]pyrrole library is designed to identify derivatives with potent and broad-spectrum antibacterial properties.
A. Primary Antibacterial Screening: Zone of Inhibition Assay
The zone of inhibition assay, also known as the Kirby-Bauer test, is a rapid and qualitative method to screen for antimicrobial activity.[11][12][13] It involves placing a sample of the test compound on an agar plate inoculated with a specific bacterium and observing for a clear zone around the sample where bacterial growth is inhibited.[14][15]
Experimental Protocol: Zone of Inhibition Assay [11][12][13]
-
Bacterial Culture Preparation: Prepare a standardized inoculum of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates.
-
Compound Application: Aseptically place sterile paper discs impregnated with a known concentration of each hexahydropyrrolo[3,4-c]pyrrole derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
Hypothetical Comparative Data:
| Compound ID | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |
| HPP-001 | 8 | 0 |
| HPP-002 | 15 | 12 |
| HPP-003 | 0 | 0 |
| HPP-004 | 18 | 5 |
| Gentamicin | 25 | 22 |
Interpretation of Results:
Based on this hypothetical data, HPP-002 demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. HPP-004 shows strong activity against S. aureus but limited activity against E. coli, suggesting a narrower spectrum. HPP-001 has weak activity, and HPP-003 is inactive. Gentamicin is used as a positive control antibiotic.
III. Kinase Inhibitor Screening: Targeting Cellular Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[16] Consequently, kinase inhibitors have become a major class of therapeutic agents.[16] The pyrrolo[2,3-d]pyrimidine scaffold, a close analog of the hexahydropyrrolo[3,4-c]pyrrole core, is present in several approved kinase inhibitors, highlighting the potential of this chemical space.[17][18]
A. High-Throughput Kinase Profiling
A high-throughput screening (HTS) approach is employed to rapidly assess the inhibitory activity of the hexahydropyrrolo[3,4-c]pyrrole library against a panel of clinically relevant kinases.[19][20] This can be achieved using various assay formats, such as fluorescence-based assays that detect ADP production, a universal product of kinase reactions.[19]
Experimental Workflow: Kinase Inhibitor Screening
Figure 2: High-throughput screening workflow for kinase inhibitors.
Hypothetical Comparative Data (Percent Inhibition at 10 µM):
| Compound ID | EGFR (%) | VEGFR2 (%) | CDK2 (%) |
| HPP-001 | 12 | 8 | 5 |
| HPP-002 | 85 | 78 | 35 |
| HPP-003 | 2 | 4 | 1 |
| HPP-004 | 45 | 92 | 68 |
| Sunitinib | 75 | 95 | 80 |
Interpretation of Results:
This hypothetical screen identifies HPP-002 as a potent inhibitor of EGFR and VEGFR2, while HPP-004 shows strong inhibition of VEGFR2 and CDK2, with moderate activity against EGFR. This suggests that different derivatives within the library may exhibit distinct kinase selectivity profiles. Sunitinib, a multi-targeted kinase inhibitor, is included for comparison.[21]
B. Secondary Screening: IC50 Determination
For compounds showing significant inhibition in the primary screen, dose-response experiments are conducted to determine their IC50 values against the respective kinases. This provides a quantitative measure of their potency.
Conclusion: A Roadmap for Lead Discovery
This guide has outlined a systematic and efficient strategy for the biological screening of a hexahydropyrrolo[3,4-c]pyrrole derivative library. By employing a tiered approach that progresses from broad primary screens to more focused secondary assays, researchers can effectively identify and prioritize lead compounds with promising anticancer, antibacterial, or kinase inhibitory activities. The comparative analysis of a compound library, even with hypothetical data as illustrated here, underscores the importance of structure-activity relationship (SAR) studies in guiding the optimization of these promising scaffolds into next-generation therapeutics.
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A Head-to-Head Comparison of Diamine Scaffolds in Drug Discovery: A Guide for Researchers
In the intricate world of drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the myriad of structural motifs, diamine scaffolds have emerged as a cornerstone in medicinal chemistry, prized for their ability to forge crucial interactions with biological targets and fine-tune the pharmacokinetic properties of a molecule. This guide provides an in-depth, head-to-head comparison of various diamine scaffolds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their differential impacts on drug performance, supported by experimental insights.
The Strategic Importance of the Diamine Moiety
Diamine scaffolds, characterized by the presence of two amino groups, are versatile building blocks in drug design. Their basic nature allows for the formation of salt forms, often improving solubility and crystallinity. More importantly, the nitrogen atoms can act as hydrogen bond donors and acceptors, or as points of attachment for further chemical elaboration, enabling precise modulation of a compound's interaction with its target protein. The distance and geometric relationship between the two amino groups are key determinants of a scaffold's conformational rigidity and its ability to present appended functionalities in a specific spatial orientation.
Decoding the Impact of Diamine Scaffold Selection: A Comparative Analysis
The choice of a diamine scaffold is far from trivial, with subtle structural modifications leading to dramatic shifts in a drug candidate's biological activity and developability. This section dissects the key attributes of commonly employed diamine scaffolds, from simple acyclic linkers to complex, conformationally constrained ring systems.
Acyclic Diamines: The Flexible Foundations
Ethylenediamine and propanediamine are the simplest acyclic diamine linkers, offering a high degree of conformational flexibility. This flexibility can be advantageous in the early stages of drug discovery, allowing a molecule to adopt multiple conformations and identify a favorable binding mode within a target's active site. However, this same flexibility can come at an energetic cost.
The entropic penalty associated with a flexible linker "freezing" into a single bioactive conformation upon binding can lead to a decrease in binding affinity. Furthermore, the high flexibility of acyclic diamines can expose a molecule to greater recognition by metabolic enzymes, potentially leading to rapid clearance and a short in vivo half-life.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Acyclic vs. Cyclic Diamine Scaffolds
| Scaffold | Structure | Key Features | Impact on Potency | Impact on Pharmacokinetics |
| Ethylenediamine | H₂N-(CH₂)₂-NH₂ | Highly flexible, short linker | Can be beneficial for initial hit identification, but may lead to lower affinity due to entropic penalties. | Generally associated with higher clearance and shorter half-life due to metabolic instability. |
| Propanediamine | H₂N-(CH₂)₃-NH₂ | Increased flexibility and length compared to ethylenediamine | Can explore a larger conformational space, potentially identifying alternative binding modes. | Similar to ethylenediamine, prone to metabolic degradation. |
| Piperazine | C₄H₁₀N₂ | Conformationally restricted (chair/boat), presents nitrogens at a defined distance | Pre-organizes appended groups, reducing the entropic penalty of binding and often leading to higher potency.[1][2] | Generally improves metabolic stability and oral bioavailability compared to acyclic analogues.[2][3] |
| Homopiperazine | C₅H₁₂N₂ | Seven-membered ring, greater flexibility than piperazine | Offers a different spatial arrangement of nitrogen atoms, which can be beneficial for specific targets. | Can offer a balance between the rigidity of piperazine and the flexibility of acyclic diamines.[4] |
| Spirocyclic Diamines | e.g., 2,7-diazaspiro[3.5]nonane | Rigid, three-dimensional structure | Excellent for exploring novel chemical space and achieving high selectivity.[5] | Can enhance metabolic stability and cell permeability due to their globular shape.[1][5] |
| Chiral Diamines | e.g., (1R,2R)-1,2-diaminocyclohexane | Stereochemically defined, rigid | Can introduce stereospecific interactions with the target, leading to significant improvements in potency and selectivity. | The specific stereoisomer can have a profound impact on ADME properties. |
Cyclic Diamines: The Power of Pre-organization
To overcome the limitations of acyclic linkers, medicinal chemists often turn to cyclic diamine scaffolds such as piperazine. The inherent rigidity of the piperazine ring pre-organizes the molecule into a more defined conformation, reducing the entropic penalty upon binding and often leading to a significant increase in potency.[1][2] This conformational constraint can also shield the molecule from metabolic enzymes, resulting in improved pharmacokinetic profiles, including enhanced oral bioavailability and a longer half-life.[2][3]
The pKa of the piperazine nitrogens is highly sensitive to their chemical environment, a property that can be exploited to fine-tune a compound's physicochemical properties.[6][7][8] For instance, the introduction of electron-withdrawing groups can lower the pKa, potentially reducing off-target effects associated with high basicity, such as hERG channel inhibition.[2]
Beyond Piperazine: Exploring Diverse Cyclic Scaffolds
While piperazine is a workhorse in drug discovery, a diverse array of other cyclic diamine scaffolds offers unique advantages. Homopiperazine, a seven-membered ring, provides a different vectoral arrangement of its nitrogen atoms and increased conformational flexibility compared to piperazine, which can be advantageous for certain targets.[4]
Spirocyclic and bicyclic diamines represent a more recent evolution in scaffold design, offering even greater three-dimensional complexity and rigidity.[5] These scaffolds are particularly valuable for creating molecules that can access novel chemical space and achieve high target selectivity. The replacement of a piperazine ring with a spirodiamine analogue has been shown to improve activity and reduce cytotoxicity in some cases.[1][3]
The Critical Role of Chirality
The introduction of stereocenters into a diamine scaffold, creating chiral diamines, can have a profound impact on a drug's interaction with its biological target. The precise three-dimensional arrangement of atoms in a chiral molecule can lead to stereospecific interactions with the chiral environment of a protein's binding site. This can result in one enantiomer exhibiting significantly higher potency and/or selectivity compared to its mirror image. The choice of enantiomer can also dramatically influence a drug's ADME properties.
Visualizing the Landscape of Diamine Scaffolds
The following diagrams, generated using Graphviz (DOT language), illustrate the structural relationships and key considerations in the selection of diamine scaffolds.
Caption: Evolution of Diamine Scaffolds in Drug Design.
Caption: Rational Workflow for Diamine Scaffold Selection.
Experimental Protocols for Head-to-Head Comparison
To rigorously evaluate the impact of different diamine scaffolds, a series of well-defined in vitro assays are essential. The following protocols provide a framework for comparing the performance of drug candidates with varying diamine moieties.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine and compare the IC₅₀ values of kinase inhibitors incorporating different diamine scaffolds.
Methodology:
-
Compound Preparation: Prepare a series of dilutions for each test compound (e.g., from 10 µM to 0.1 nM) in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to the reaction buffer.
-
Inhibitor Addition: Add the diluted test compounds to the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][10]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.[9][10]
-
Luminescence Detection: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the in vitro intestinal permeability of drug candidates with different diamine scaffolds, providing an indication of their potential for oral absorption.[11][12][13][14][15]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Compound Application: Add the test compounds (dissolved in transport buffer) to the apical (A) side of the Transwell® inserts to measure A-to-B (absorptive) permeability. To measure B-to-A (efflux) permeability, add the compounds to the basolateral (B) side.
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (basolateral for A-to-B, apical for B-to-A).
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound in both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.
Conclusion: A Strategic Approach to Diamine Scaffold Selection
The selection of a diamine scaffold is a multifaceted decision that requires a deep understanding of the interplay between a molecule's structure, its biological activity, and its pharmacokinetic properties. While flexible acyclic diamines can be valuable in the initial stages of discovery, the strategic incorporation of more rigid cyclic and chiral scaffolds is often necessary to achieve the desired potency, selectivity, and drug-like properties. By systematically evaluating a range of diamine scaffolds using the experimental approaches outlined in this guide, researchers can make more informed decisions, accelerating the journey from a promising hit to a viable clinical candidate.
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Bajusz, D., & Kappe, C. O. (2015). Structural diversity and potency range distribution of scaffolds from compounds active against current pharmaceutical targets. Journal of Medicinal Chemistry, 58(15), 6241–6258. [Link]
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Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10947–10971. [Link]
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Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(34), 22005–22014. [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved January 27, 2026, from [Link]
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Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, H. (2024). Design, synthesis, and evaluation of dual-target inhibitors for the treatment of Alzheimer's disease. Archiv der Pharmazie, e2300693. [Link]
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Semantic Scholar. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Semantic Scholar. Retrieved January 27, 2026, from [Link]
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Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Cambridge MedChem Consulting. Retrieved January 27, 2026, from [Link]
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Squires, R. F., & Saederup, E. (1993). Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry. Neurochemical research, 18(7), 787–793. [Link]
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A Comparative Guide to Confirming the Absolute Stereochemistry of Chiral Hexahydropyrrolo[3,4-c]pyrroles
Introduction: The Criticality of Stereochemical Integrity in Drug Development
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a cornerstone of modern pharmaceutical science. For drug candidates, particularly those built upon complex scaffolds like the hexahydropyrrolo[3,4-c]pyrrole core, the precise determination of absolute stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors.[2] The hexahydropyrrolo[3,4-c]pyrrole scaffold is a key intermediate in the synthesis of a wide array of bioactive molecules, making the unambiguous assignment of its stereocenters a mandatory step in the drug discovery and development pipeline.[3][4][5]
This guide provides a comprehensive comparison of the primary analytical techniques for confirming the absolute stereochemistry of chiral hexahydropyrrolo[3,4-c]pyrroles. We will delve into the underlying principles, practical considerations, and experimental workflows for Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Single-Crystal X-ray Diffraction (SCXRD). Our focus will be on providing not just the "how" but the "why," empowering researchers to make informed decisions in their pursuit of stereochemically pure and well-characterized drug candidates.
The Hexahydropyrrolo[3,4-c]pyrrole Scaffold: A Privileged Structure
The hexahydropyrrolo[3,4-c]pyrrole core is a bicyclic diamine that presents a rigid and structurally diverse platform for the design of novel therapeutics.[3] Its constrained conformation can impart favorable properties such as high receptor affinity and selectivity. This scaffold is found in molecules targeting a range of diseases, from infectious diseases to neurological disorders.[6][7][8] The inherent chirality of substituted hexahydropyrrolo[3,4-c]pyrroles necessitates robust analytical methods to ensure the synthesis and isolation of the desired stereoisomer.
Comparative Analysis of Stereochemical Determination Techniques
The choice of analytical technique for determining absolute stereochemistry depends on several factors, including the physical properties of the molecule, sample availability, and the stage of drug development. Here, we compare the three most powerful and widely used methods.
| Technique | Principle | Advantages | Disadvantages | Sample Requirements |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] | - Applicable to a wide range of molecules, including those without a UV chromophore.[1]- Provides rich structural information.[1]- Non-destructive.- Can be used for samples in solution, reflecting the biologically relevant state.[9] | - Requires quantum mechanical calculations for spectral interpretation.[9][10]- Can be sensitive to conformational flexibility.[1] | 5-10 mg of pure sample.[1] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[11] | - High sensitivity, requiring smaller sample amounts.- Well-established theoretical frameworks for interpretation. | - Requires the presence of a chromophore near the stereocenter.[1]- Can be less informative for molecules with weak electronic transitions. | Microgram quantities. |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal of the compound.[12][13] | - Provides the unambiguous, absolute three-dimensional structure of the molecule.[13][14]- Considered the "gold standard" for stereochemical determination.[2][13] | - Requires a single crystal of suitable size and quality, which can be challenging to grow.[2][14]- The solid-state conformation may not be the same as the solution-state conformation. | A single crystal of at least ~10 microns in the smallest dimension.[2] |
Experimental Workflows and Protocols
To provide a practical framework, we outline the detailed experimental workflows for VCD and SCXRD, the two most definitive techniques for the unambiguous assignment of absolute stereochemistry for novel chiral molecules like hexahydropyrrolo[3,4-c]pyrroles.
Workflow for Absolute Stereochemistry Determination
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The Ascendance of a Novel Scaffold: Benchmarking Hexahydropyrrolo[3,4-c]pyrrole Against Established Heterocyclic Cores in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate chess game of drug design, the selection of a central heterocyclic scaffold is a move that dictates the trajectory of a molecule's success. For decades, medicinal chemists have relied on a familiar cohort of cores—piperazine, morpholine, and their analogs—as dependable building blocks. However, the relentless pursuit of enhanced potency, selectivity, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties necessitates the exploration of novel architectural frameworks. This guide provides a comprehensive, data-driven comparison of the hexahydropyrrolo[3,4-c]pyrrole core, a rising star in scaffold-hopping strategies, against its more conventional heterocyclic counterparts. We will delve into the causal logic behind its design, present supporting experimental data, and provide detailed protocols for its evaluation, empowering you to make informed decisions in your drug discovery programs.
The Strategic Imperative for Scaffold Hopping: Beyond the Familiar
The concept of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of medicinal chemistry. Piperazine and morpholine have long been workhorse scaffolds due to their synthetic accessibility and their ability to engage in crucial hydrogen bonding interactions.[1] However, their widespread use has led to "patent-busting" strategies and, more critically, to molecules that can suffer from suboptimal physicochemical properties, metabolic liabilities, or off-target effects.
This has fueled the exploration of novel bioisosteres that can offer nuanced advantages. The hexahydropyrrolo[3,4-c]pyrrole (also known as 2,5-diazabicyclo[3.3.0]octane) has emerged as a compelling alternative. Its rigid, bicyclic structure offers a distinct three-dimensional arrangement of nitrogen atoms compared to the more flexible chair conformation of piperazine, potentially leading to improved target engagement and selectivity.[2]
Unveiling the Hexahydropyrrolo[3,4-c]pyrrole Core: A Structural and Functional Analysis
The unique architecture of the hexahydropyrrolo[3,4-c]pyrrole core underpins its potential advantages in drug design. This fused bicyclic system presents its two nitrogen atoms in a more constrained and defined spatial orientation than the 1,4-diaxial or diequatorial arrangements in piperazine. This rigidity can be a significant asset in locking a molecule into a bioactive conformation, thereby enhancing binding affinity and reducing the entropic penalty upon binding to a target.
Furthermore, the pyrrolidine rings can influence the physicochemical properties of the parent molecule. The presence of the bicyclic system can lead to a lower pKa compared to piperazine, which may be advantageous in modulating ionization at physiological pH and improving cell permeability. The more globular shape of the hexahydropyrrolo[3,4-c]pyrrole core can also contribute to improved aqueous solubility.
A Head-to-Head Comparison: Physicochemical and ADME Properties
To provide a clear and objective comparison, the following table summarizes key physicochemical and in vitro ADME data for a hypothetical series of compounds where the central heterocyclic core is varied. While this data is illustrative, it is based on established trends in medicinal chemistry.
| Heterocyclic Core | Structure | clogP | tPSA (Ų) | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Liver Microsomal Stability (% remaining at 60 min) |
| Hexahydropyrrolo[3,4-c]pyrrole | ![]() | 1.8 | 24.1 | 150 | 8.5 | 75 |
| Piperazine | ![]() | 2.1 | 12.5 | 80 | 5.2 | 45 |
| Morpholine | ![]() | 1.5 | 21.7 | 200 | 6.8 | 60 |
| Thiomorpholine | ![]() | 1.9 | 12.5 | 120 | 7.1 | 55 |
Note: The presented data is illustrative and intended for comparative purposes. Actual values will vary depending on the specific substituents on the core.
This comparative data highlights the potential of the hexahydropyrrolo[3,4-c]pyrrole core to offer a balanced profile of desirable drug-like properties. Its intermediate lipophilicity (clogP), coupled with a favorable topological polar surface area (tPSA), can translate to improved solubility and permeability compared to piperazine. Furthermore, the rigid structure may shield the nitrogen atoms from metabolic enzymes, leading to enhanced metabolic stability.
The Causality Behind Experimental Choices: A Deeper Dive
The decision to employ the hexahydropyrrolo[3,4-c]pyrrole scaffold is often driven by a need to overcome specific challenges encountered with more traditional cores. For instance, in the development of σ2 receptor ligands, replacing a piperazine moiety with a fused octahydropyrrolo[3,4-b]pyrrole system was explored to modulate affinity.[2] In another example, novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles were identified as highly selective and potent agonists of the nociceptin/orphanin FQ receptor, demonstrating the potential of this scaffold to impart superior selectivity.[3]
The following diagram illustrates a common scaffold hopping strategy where a known piperazine-containing lead compound is modified by incorporating the hexahydropyrrolo[3,4-c]pyrrole core to improve its pharmacological profile.
Caption: Scaffold hopping from piperazine to hexahydropyrrolo[3,4-c]pyrrole.
Experimental Protocols for a Self-Validating Comparison
To ensure the trustworthiness of any comparative study, it is crucial to employ robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro assays to benchmark the performance of different heterocyclic cores.
Synthesis of the Hexahydropyrrolo[3,4-c]pyrrole Core
A common route to the protected hexahydropyrrolo[3,4-c]pyrrole core involves a multi-step synthesis starting from commercially available materials. The following is a representative protocol.[4]
Step 1: Synthesis of Diethyl 2,5-dioxo-1,4-piperazinediacetate
-
To a solution of ethylenediamine in a suitable solvent (e.g., ethanol), add diethyl 2-bromoacetate dropwise at room temperature.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and isolate the product by filtration or extraction.
Step 2: Dieckmann Condensation
-
Treat the diester from Step 1 with a strong base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., toluene) at elevated temperature.
-
Acidify the reaction mixture to yield the β-ketoester.
Step 3: Decarboxylation and Reduction
-
Heat the β-ketoester in the presence of an acid catalyst to effect decarboxylation.
-
Reduce the resulting diketone using a suitable reducing agent (e.g., lithium aluminum hydride) to afford the hexahydropyrrolo[3,4-c]pyrrole core.
Step 4: Protection
-
Protect one or both nitrogen atoms as needed for subsequent synthetic manipulations, for example, using di-tert-butyl dicarbonate (Boc₂O) to introduce the Boc protecting group.[5]
Kinetic Solubility Assay
This assay provides a high-throughput method for assessing the aqueous solubility of compounds.
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and perform a serial dilution across the plate.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based method to predict passive membrane permeability.
-
Prepare a donor plate (96-well filter plate) by coating the filter membrane of each well with 5 µL of a 1% (w/v) solution of lecithin in dodecane.
-
Prepare an acceptor plate (96-well plate) containing 300 µL of PBS, pH 7.4, in each well.
-
Prepare the test compounds in the donor plate at a final concentration of 100 µM in PBS with a low percentage of DMSO (e.g., 1%).
-
Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for 4-18 hours.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t))) where V_A is the volume of the acceptor well, C_A(t) and C_D(t) are the concentrations in the acceptor and donor wells at time t, and Area is the surface area of the membrane.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
-
Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4).
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the percentage of the parent compound remaining over time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
The following diagram illustrates the workflow for the comparative evaluation of heterocyclic cores.
Caption: Experimental workflow for comparative analysis of heterocyclic cores.
Conclusion: A Strategic Addition to the Medicinal Chemist's Toolkit
The hexahydropyrrolo[3,4-c]pyrrole core represents a valuable and strategic addition to the medicinal chemist's arsenal of heterocyclic scaffolds. Its unique rigid structure and distinct physicochemical properties offer a compelling alternative to more traditional cores like piperazine, morpholine, and thiomorpholine. By providing a different spatial arrangement of key interaction points, it can lead to significant improvements in potency, selectivity, and ADME profiles.
This guide has provided a framework for understanding the rationale behind the use of the hexahydropyrrolo[3,4-c]pyrrole core and has detailed the necessary experimental protocols for its rigorous evaluation. While direct head-to-head comparative data remains somewhat sparse in the literature, the principles and methodologies outlined here will empower researchers to conduct their own robust comparisons and make data-driven decisions in their quest for novel and effective therapeutics. The continued exploration and application of such novel scaffolds will undoubtedly be a key driver of innovation in drug discovery for years to come.
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Haarr, M. B., & Sydnes, M. O. (2021). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules (Basel, Switzerland), 26(2), 341. Available from: [Link]
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Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available from: [Link]
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Kolczewski, S., et al. (2003). Novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles]: highly selective small-molecule nociceptin/orphanin FQ receptor agonists. Journal of medicinal chemistry, 46(2), 255-64. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




